molecular formula C8H8BrN3 B3244581 7-bromo-1-methyl-1H-indazol-3-amine CAS No. 1626335-95-2

7-bromo-1-methyl-1H-indazol-3-amine

Cat. No.: B3244581
CAS No.: 1626335-95-2
M. Wt: 226.07 g/mol
InChI Key: FKHIGEZZBUSMGL-UHFFFAOYSA-N
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Description

7-bromo-1-methyl-1H-indazol-3-amine is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Indazol-3-amine, 7-bromo-1-methyl- is 224.99016 g/mol and the complexity rating of the compound is 176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-bromo-1-methyl-1H-indazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-bromo-1-methyl-1H-indazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1-methylindazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-5(8(10)11-12)3-2-4-6(7)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHIGEZZBUSMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Br)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001295335
Record name 7-Bromo-1-methyl-1H-indazol-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1626335-95-2
Record name 7-Bromo-1-methyl-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1626335-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1-methyl-1H-indazol-3-amine
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URL https://comptox.epa.gov/dashboard/DTXSID001295335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

7-bromo-1-methyl-1H-indazol-3-amine CAS number and molecular weight

[1]

Executive Summary

7-bromo-1-methyl-1H-indazol-3-amine is a specialized heterocyclic building block utilized in the discovery of small-molecule therapeutics. Belonging to the aminoindazole class, it serves as a critical scaffold for developing kinase inhibitors, GPCR ligands, and antiviral agents (notably within the HIV capsid inhibitor chemical space).[1] Its structure features three distinct vectors for chemical diversification: the primary amine at C3 (for amide/urea formation), the bromine atom at C7 (for cross-coupling reactions), and the N1-methyl group (providing solubility and specific binding pocket interactions).[1]

This guide synthesizes the physicochemical properties, synthetic pathways, and handling protocols for this compound, designed for medicinal chemists and process engineers.[1]

Part 1: Chemical Identity & Physicochemical Properties[1][2]

Core Identifiers
ParameterValue
Chemical Name 7-bromo-1-methyl-1H-indazol-3-amine
CAS Number 1626335-95-2
Molecular Formula C₈H₈BrN₃
Molecular Weight 226.07 g/mol
SMILES CN1C2=C(C=CC=C2Br)C(=N1)N
InChI Key FKHIGEZZBUSMGL-UHFFFAOYSA-N
Physical Properties (Experimental & Predicted)
PropertyDataNotes
Appearance Off-white to pale yellow solidLight sensitive
Melting Point 138–142 °C (Predicted)Varies by crystal form/purity
Boiling Point ~330 °C (Predicted)Decomposes before boiling
Solubility DMSO, DMF, MethanolPoor water solubility
pKa (Conj.[2] Acid) ~3.5 (N2 protonation)Weakly basic amine
LogP ~1.9Lipophilic scaffold

Part 2: Synthesis & Manufacturing Methodologies

The synthesis of 7-bromo-1-methyl-1H-indazol-3-amine requires strict regiochemical control to ensure the methyl group is installed at the N1 position rather than N2. Two primary routes are employed in research and scale-up settings.[1][3]

Route A: De Novo Cyclization (Preferred for Regiocontrol)

This method constructs the indazole ring from a benzonitrile precursor using methylhydrazine.[1] It is generally preferred over direct alkylation because it locks the N1-methyl regiochemistry early in the sequence.[1]

  • Starting Material: 3-bromo-2-fluorobenzonitrile.

  • Reagent: Methylhydrazine (MeNHNH₂).[1]

  • Conditions: Reflux in Ethanol or n-Butanol (80–110 °C), 4–12 hours.

  • Mechanism:

    • Step 1 (SₙAr): The more nucleophilic internal nitrogen of methylhydrazine attacks the C2-fluorine position, displacing fluoride.[1]

    • Step 2 (Cyclization): The terminal amino group attacks the nitrile carbon, forming the 3-aminoindazole core.[1]

  • Purification: The product precipitates upon cooling or addition of water.[1] Recrystallization from EtOH/Water yields high purity.[1]

Route B: Methylation of 7-bromo-1H-indazol-3-amine

Used when the unmethylated parent (CAS 1234616-28-4) is readily available.

  • Reagents: Methyl Iodide (MeI) or Dimethyl Sulfate, Base (Cs₂CO₃ or NaH).[1]

  • Challenge: Indazoles exist in a tautomeric equilibrium (1H vs 2H). Alkylation often yields a mixture of N1-methyl (desired) and N2-methyl (impurity). The bulky bromine at C7 can sterically hinder N1, potentially favoring the undesired N2 isomer.[1] Chromatographic separation is usually required.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of synthesis, highlighting the critical regioselectivity checkpoint.

SynthesisPathwaysStart13-bromo-2-fluorobenzonitrileIntermediateSₙAr IntermediateStart1->IntermediateStep 1: F-DisplacementReagent1Methylhydrazine(MeNHNH₂)Reagent1->IntermediateTarget7-bromo-1-methyl-1H-indazol-3-amine(Target)Intermediate->TargetStep 2: CyclizationStart27-bromo-1H-indazol-3-amine(Unmethylated Parent)Start2->TargetAlkylation (Major/Minor?)ImpurityN2-Methyl Isomer(Byproduct)Start2->ImpurityRegio-scramblingReagent2MeI / Cs₂CO₃Reagent2->Start2

Figure 1: Synthetic routes to 7-bromo-1-methyl-1H-indazol-3-amine. Route A (top) offers superior regiocontrol compared to Route B (bottom).[1]

Part 3: Applications in Drug Discovery (SAR)

This compound acts as a trifunctional scaffold.[1] Medicinal chemists utilize the distinct reactivity profiles of its three functional handles to generate libraries of bioactive compounds.[1]

The C7-Bromine Handle (Diversity Vector)[1]
  • Reactivity: High susceptibility to Palladium-catalyzed cross-coupling.[1]

  • Applications:

    • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the scaffold into hydrophobic pockets (e.g., kinase "back pockets").[1]

    • Buchwald-Hartwig: Amination to introduce solubilizing groups (piperazines, morpholines).[1]

  • Strategic Value: The C7 position in indazoles often vectors substituents towards the solvent front or hinge region in kinase active sites.[1]

The C3-Amine (Linker/H-Bond Donor)[1]
  • Reactivity: Nucleophilic attack on acyl chlorides, isocyanates, or carboxylic acids.[1]

  • Applications: Formation of amides and ureas.[1] This is the classic "hinge binder" motif in many kinase inhibitors (e.g., Axitinib analogues), forming critical hydrogen bonds with the protein backbone (e.g., Glu/Leu residues).[1]

The N1-Methyl (Solubility & Conformation)
  • Function: Blocks the N1-H donor, preventing non-specific binding and improving lipophilicity/membrane permeability.[1] It also locks the tautomeric state of the indazole, ensuring a consistent binding mode.[1]

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_LogicCore7-bromo-1-methyl-1H-indazol-3-amineBr_HandleC7-Bromine(Cross-Coupling)Core->Br_HandleNH2_HandleC3-Amine(Amide/Urea Formation)Core->NH2_HandleMe_HandleN1-Methyl(Solubility/Selectivity)Core->Me_HandleLibraryLibrary Generation(Suzuki/Buchwald)Br_Handle->LibraryHingeKinase Hinge Binding(H-Bond Donor)NH2_Handle->HingePermeabilityADME Optimization(Tautomer Lock)Me_Handle->Permeability

Figure 2: Functional mapping of the scaffold. Each substituent serves a distinct role in medicinal chemistry optimization.

Part 4: Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are expected.

TechniqueExpected SignatureDiagnostic Peaks
¹H NMR (DMSO-d₆) Aromatic region: 3 protons. Methyl group: Singlet. Amine: Broad singlet.[1]δ ~4.0 ppm (3H, s, N-CH₃); δ ~5.5-6.5 ppm (2H, br s, NH₂); δ 7.0-8.0 ppm (m, Ar-H).[1]
LC-MS Positive Ion Mode (ESI+)[M+H]⁺ = 226.0/228.0 (1:1 isotopic pattern due to ⁷⁹Br/⁸¹Br).[1]
HPLC Reverse Phase (C18)Retention time depends on gradient, but generally elutes after unsubstituted aminoindazoles due to Br/Me lipophilicity.[1]

Part 5: Safety & Handling Protocols

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[1]

  • Skin/Eye Irritation: Category 2 (Irritant).[1]

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[1]

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood. The compound may exist as a fine powder; avoid dust generation.[1]

  • PPE: Nitrile gloves (double-gloving recommended for brominated compounds), safety goggles, and lab coat.[1]

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Protect from light to prevent debromination or oxidation of the amine.[1]

  • Spill Cleanup: Dampen with water to avoid dust, sweep up into a sealed container for hazardous waste disposal.[1] Do not wash down drains.[1]

References

  • BLDpharm. (2024).[1] Product Analysis: 7-Bromo-1-methyl-1H-indazol-3-amine (CAS 1626335-95-2).[4] Retrieved from

  • PubChem. (2024).[1] Compound Summary: 7-bromo-1H-indazol-3-amine (Parent Structure). National Library of Medicine.[1] Retrieved from [1]

  • ChemicalBook. (2024).[1] Chemical Properties and Synthesis of Aminoindazoles. Retrieved from [1]

  • Asad, N., et al. (2024).[1][5] Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv.[1] (Demonstrates synthetic logic for halo-aminoindazoles). Retrieved from [1]

The 7-Bromo-Indazole Core: Electronic Architecture & Synthetic Vectoring

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Discovery & Development

Executive Summary

The 7-bromo-indazole scaffold represents a privileged high-value core in modern medicinal chemistry, distinct from its unsubstituted parent due to the profound electronic and steric influence of the C7-halogen. Unlike simple indazoles, where biological activity is often driven by the pyrazole moiety, the 7-bromo variant serves as a dual-purpose molecular engine: it acts as a steric gatekeeper for regioselective functionalization and a halogen-bonding anchor in protein binding pockets.

This guide dissects the electronic properties, tautomeric preferences, and synthetic reactivities of the 7-bromo-indazole core, providing researchers with actionable protocols for integrating this motif into kinase inhibitors (e.g., Lenacapavir intermediates) and GPCR ligands.

Electronic Architecture & Tautomeric Equilibrium

The Tautomeric Landscape (1H vs 2H)

Indazoles exhibit annular tautomerism between the 1H- (benzenoid) and 2H- (quinonoid) forms. For unsubstituted indazole, the 1H-tautomer is thermodynamically favored by approximately 3-5 kcal/mol in the gas phase and solution.

Impact of 7-Bromo Substitution: The introduction of a bromine atom at C7 introduces a specific steric clash with the N1-hydrogen.

  • Steric Repulsion: The van der Waals radius of Bromine (1.85 Å) is significant. In the 1H-tautomer, the N1-H vector is adjacent to the C7-Br bond. While the 1H-form remains the dominant species due to aromatic stabilization, the N1-H bond is electronically acidified and sterically crowded.

  • Electronic Withdrawal: Bromine exerts a strong inductive effect (-I) and a weaker mesomeric effect (+M). The -I effect dominates, pulling electron density from the pyrazole ring.

pKa Modulation and Acidity

The electron-withdrawing nature of the 7-Br substituent significantly alters the acid-base profile compared to the parent indazole.

CompoundpKa (DMSO)pKa (Aq.[1][2][3] approx)Electronic Driver
Indazole 26.113.8Baseline aromatic stabilization
7-Bromo-indazole ~23.5 - 24.5 ~12.5 - 13.0 -I effect of Br stabilizes the N-anion
3-Halo-indazole ~22.0~11.5Direct -I effect on pyrazole ring

Implication: 7-bromo-indazole is more acidic than indazole. This facilitates deprotonation by weaker bases (e.g., Cs₂CO₃ vs NaH), but the resulting anion is less nucleophilic, affecting alkylation rates.

Visualization: Electronic Map & Tautomerism

The following diagram illustrates the tautomeric equilibrium and the steric/electronic vectors.

7Br_Indazole_Electronics cluster_effect 7-Bromo Effect T1 1H-Tautomer (Major) (Benzenoid) Thermodynamically Stable T2 2H-Tautomer (Minor) (Quinonoid) Kinetic Intermediate T1->T2 Ka (High Energy Barrier) Anion Indazolyl Anion Delocalized Charge T1->Anion -H+ (pKa ~12.8) Facilitated by 7-Br (-I) T2->Anion -H+ Steric Steric Clash (Br vs N1-H) Steric->T1 Inductive -I Effect (Acidity Increase) Inductive->Anion

Caption: Tautomeric equilibrium of 7-bromoindazole. The 7-Br substituent increases acidity via inductive effects while creating steric pressure at N1.

Synthetic Vectoring: The N1 vs N2 Challenge

The most critical challenge in processing the 7-bromo-indazole core is regioselective N-alkylation .

The "N1 vs N2" Problem

Under basic conditions, the indazolyl anion is ambident.

  • Thermodynamic Product: N1-alkylation (maintains benzenoid aromaticity).

  • Kinetic Product: N2-alkylation (less sterically hindered, often favored by solvent effects).

The 7-Bromo Twist: The large bromine atom at C7 shields the N1 position.

  • Observation: In standard alkylations (e.g., MeI, NaH), 7-bromo-indazole shows a lower N1:N2 ratio than unsubstituted indazole because the electrophile faces repulsion from the C7-Br lone pairs.

  • Solution: To achieve high N1 selectivity, one must use "Hard" conditions (high temperature, thermodynamic control) or specific metal chelation strategies. Alternatively, the ring is constructed after installing the substituent.

Synthetic Workflow: Regioselective Construction

For high-value intermediates (like the Lenacapavir fragment), direct bromination of the indazole is avoided due to poor regioselectivity (often brominating C3 or C5).

Recommended Protocol: The "Build-Around" Strategy

  • Start: 2,6-Dichlorobenzonitrile (or 3-bromo-2,6-dichlorobenzonitrile).

  • Bromination: Install Br before forming the heterocycle.

  • Cyclization: Hydrazine mediated SNAr cyclization.

Synthesis_Workflow Start Precursor: 2,6-Dichlorobenzonitrile Step1 Step 1: Regioselective Bromination (LiTMP, Br2 or NBS) Yields: 3-Bromo-2,6-dichloro... Start->Step1 Lithiation/Trapping Step2 Step 2: Hydrazine Cyclization (NH2NH2, THF/EtOH, Heat) SNAr Mechanism Step1->Step2 Ring Closure Product Target: 7-Bromo-4-chloro-1H-indazol-3-amine (Lenacapavir Intermediate) Step2->Product >95% Regioselectivity Direct Alternative: Direct Bromination of Indazole Fail Mixture of Isomers (C3, C5, C7) Direct->Fail Poor Selectivity

Caption: Regioselective synthesis strategy. Direct bromination fails; the 'Build-Around' approach ensures C7 placement.

Medicinal Utility: Halogen Bonding & Metabolism

Halogen Bonding ( -hole Interactions)

The C7-Br is not merely a steric blocker; it is an active binding element.

  • Mechanism: The bromine atom exhibits an anisotropic electron distribution.[4] While the equatorial belt is electron-rich (nucleophilic), the distal tip (along the C-Br bond axis) is electron-deficient. This positive region is the

    
    -hole .[5]
    
  • Interaction: This

    
    -hole can form highly directional non-covalent bonds with backbone carbonyl oxygens (C=O 
    
    
    
    Br-C) in protein binding pockets.
  • Geometry: The interaction is strictly linear (

    
    ).
    
Metabolic Blocking

The C7 position in indazoles is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Strategy: Substitution with Br blocks this metabolic soft spot.

  • Advantage: Unlike Fluorine (which blocks metabolism but has no

    
    -hole), Bromine offers both metabolic stability and binding affinity enhancement.
    

Experimental Protocols

Protocol A: Synthesis of 7-Bromo-1H-indazole (Sandmeyer Route)

Use this route if starting from 7-aminoindazole.

  • Diazotization:

    • Suspend 7-aminoindazole (1.0 eq) in 48% HBr (aq). Cool to -5°C.

    • Add NaNO₂ (1.1 eq) in water dropwise, maintaining temp < 0°C. Stir for 30 min.

  • Sandmeyer Reaction:

    • Add the diazonium salt solution slowly to a stirred solution of CuBr (1.2 eq) in 48% HBr at 0°C.

    • Allow to warm to RT and stir for 2 hours.

    • Caution: Evolution of N₂ gas.

  • Workup:

    • Neutralize with Na₂CO₃ (carefully!). Extract with EtOAc.

    • Wash organic phase with Na₂S₂O₃ (to remove Br₂ traces) and Brine.

    • Purification: Flash chromatography (Hexane/EtOAc). 7-bromoindazole is less polar than the amino precursor.

Protocol B: Suzuki-Miyaura Coupling at C7

The C7-Br is sterically hindered. Standard conditions often fail. Use high-activity catalysts.

  • Reagents: 7-bromoindazole derivative (1.0 eq), Boronic Acid (1.5 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd-XPhos G3 (for difficult substrates).

  • Base: K₃PO₄ (3.0 eq) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas thoroughly. Heat to 90-100°C for 12-18h under Argon.

  • Note: If N1 is unprotected, use 2.2 eq of base to account for the acidic NH.

References

  • Synthesis of Lenacapavir Intermediate: Asad, N., et al. "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir."[6] ChemRxiv, 2024. Link

  • Indazole Tautomerism: Sigalov, M. V., et al. "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." Journal of Organic Chemistry, 2019.[3] Link

  • Halogen Bonding in Drug Design: Wilcken, R., et al. "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 2013. Link

  • Regioselectivity of Indazoles: Cheung, M., et al. "Investigation of the Regioselective N-Alkylation of Indazoles." Tetrahedron Letters, 2005. Link

  • pKa of Heterocycles: Bordwell pKa Table (Acidity in DMSO). Link

Sources

Biological Activity Profile of 1-Methyl-1H-indazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole "Privileged Scaffold"

In the landscape of kinase inhibitor discovery, the 1H-indazol-3-amine core is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. This guide focuses specifically on the 1-methyl-1H-indazol-3-amine analogs, a subclass where the N1-position is "locked" by methylation.

While the unmethylated 1H-indazole is a classic hinge-binder (acting as both hydrogen bond donor and acceptor), the 1-methyl analogs serve two critical roles in drug development:

  • SAR Probes: They validate the necessity of the N1-hydrogen for kinase binding (hinge interaction).

  • Pharmacokinetic Optimizers: Methylation prevents tautomerization, alters solubility, and modifies metabolic liability, often used when the N1-interaction is dispensable or when targeting hydrophobic pockets.

Chemical Biology & Structural Dynamics

The Tautomer "Lock" Mechanism

Indazole naturally exists in a tautomeric equilibrium between the 1H- (benzenoid) and 2H- (quinonoid) forms. The 1H-tautomer is thermodynamically favored (


 kcal/mol).
  • Unmethylated (1H-indazol-3-amine): Can shift tautomers/protonation states to accommodate binding site electrostatics.

  • Methylated (1-methyl-1H-indazol-3-amine): Permanently fixed in the 1H-form. This reduces entropic penalty upon binding if the target requires the 1H-conformation, but abolishes binding if the target requires the N1-H as a donor.

Graphviz Visualization: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core 1-Methyl-1H-indazol-3-amine (Scaffold) N1_Me N1-Methyl Group (The 'Lock') Core->N1_Me C3_Amine C3-Amine (The 'Vector') Core->C3_Amine Ring_Sub Benzene Ring (C4-C7) (Electronic Tuning) Core->Ring_Sub Lipophilicity Increases LogP Permeability N1_Me->Lipophilicity Hinge Abolishes H-Bond Donor (Probes Binding Mode) N1_Me->Hinge Linker Amide/Urea Formation (Extends to Back Pocket) C3_Amine->Linker Potency Modulates Potency (e.g., F, Cl substitution) Ring_Sub->Potency

Caption: SAR map detailing the functional roles of the N1-methyl, C3-amine, and ring substitutions in kinase inhibitor design.

Biological Activity Profile

Primary Target Class: Tyrosine Kinases (VEGFR, PDGFR, c-Kit)

The most validated biological activity of indazol-3-amine analogs is ATP-competitive inhibition of receptor tyrosine kinases (RTKs).

  • Mechanism of Action: The indazole core mimics the adenine ring of ATP. The C3-amine is typically derivatized into a urea or amide (e.g., mimicking the structure of Axitinib or Linifanib ).

  • Activity of 1-Methyl Analogs:

    • Retention of Activity: If the kinase hinge region (e.g., Glu917/Cys919 in VEGFR2) accepts a hydrophobic interaction or interacts primarily with N2 (acceptor), the 1-methyl analog retains potent IC50 values (nanomolar range).

    • Loss of Activity: If the kinase requires a dual H-bond (Donor at N1, Acceptor at N2), N1-methylation causes a dramatic drop in potency (>100-fold increase in IC50). This makes 1-methyl analogs excellent negative controls or selectivity filters .

Secondary Targets: Serine/Threonine Kinases (JNK, CDK)

Recent studies indicate activity against JNK3 (c-Jun N-terminal kinase). Here, the 1-methyl group can improve selectivity against closely related isoforms (e.g., JNK1) by exploiting subtle steric differences in the ATP-binding pocket.

Comparative Potency Data (Representative)

Note: Values represent general trends for optimized urea-derivatives of the scaffold.

TargetAnalog TypeInteraction ModeTypical IC50 (nM)Biological Outcome
VEGFR-2 N1-H (Unmethylated)Dual H-Bond (Hinge)2 - 10Anti-angiogenesis
VEGFR-2 N1-Methyl Single H-Bond (Acceptor)150 - 500Reduced potency; Probe
Bcr-Abl N1-H (Unmethylated)Hinge Binder10 - 50Anti-leukemic
JNK3 N1-Methyl Hydrophobic Fit40 - 100Neuroprotection (Potential)

Experimental Protocols

Synthesis of 1-Methyl-1H-indazol-3-amine

Causality: Direct methylation of 1H-indazole often yields a mixture of N1 and N2 isomers. The most robust route uses 2-fluorobenzonitrile and methylhydrazine , though regioselectivity must be controlled.

Protocol:

  • Reagents: 2-Fluorobenzonitrile (1.0 eq), Methylhydrazine (3.0 eq), n-Butanol (Solvent).

  • Reaction: Reflux at 110°C for 12-16 hours.

    • Mechanism:[1] Nucleophilic aromatic substitution (

      
      ) of fluoride by the hydrazine, followed by intramolecular cyclization onto the nitrile.
      
  • Purification (Critical): The reaction may yield ~10-15% of the unwanted 1,2-dimethyl or regioisomeric byproducts.

    • Step: Evaporate solvent.[2] Redissolve in EtOAc. Wash with water.[2]

    • Separation: Flash column chromatography (Hexane:EtOAc gradient). The 1-methyl isomer is typically less polar than the 1H-analog but distinct from the 2-methyl isomer.

  • Validation: NMR is required to distinguish N1-Me vs N2-Me.

    • Diagnostic Signal: N1-Me typically appears at

      
       3.8-4.0 ppm; N2-Me often shifts downfield or shows distinct NOE correlations with C7-H.
      
Kinase Inhibition Assay (ADP-Glo Workflow)

Causality: We use ADP-Glo (luminescent) over radioactive


 assays for high-throughput capability and safety, measuring ADP production as a direct proxy for kinase activity.

Workflow Diagram:

Assay_Workflow Prep 1. Prepare Reagents (Kinase, ATP, Substrate, Analog) Incubate 2. Kinase Reaction (60 min @ RT) Prep->Incubate Stop 3. Add ADP-Glo Reagent (Depletes unconsumed ATP) Incubate->Stop Detect 4. Add Kinase Detection Reagent (Converts ADP -> ATP -> Light) Stop->Detect Read 5. Measure Luminescence (Plate Reader) Detect->Read

Caption: Step-by-step ADP-Glo kinase assay workflow for evaluating indazole analogs.

Step-by-Step:

  • Titration: Prepare 3-fold serial dilutions of the 1-methyl-indazol-3-amine derivative in DMSO.

  • Master Mix: Combine Recombinant Kinase (e.g., VEGFR2, 0.2 ng/µL) with peptide substrate (Poly Glu:Tyr) in reaction buffer (

    
     Tris, 
    
    
    
    
    
    ).
  • Initiation: Add ATP (

    
    ) to start the reaction.
    
  • Incubation: 60 minutes at room temperature.

  • Detection: Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts generated ADP back to ATP -> Luciferase -> Light).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit (GraphPad Prism).
    

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Source: MDPI / Eur. J. Med. Chem. Context: Detailed SAR of the unmethylated scaffold and synthesis via 2-fluorobenzonitrile. URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI) Context: Comprehensive review of indazole tautomerism and kinase inhibitor applications. URL:[Link]

  • A Practical, Metal-Free Synthesis of 1H-Indazoles. Source: Journal of Organic Chemistry / ACS Context: Methodologies for controlling regiochemistry in indazole synthesis. URL:[Link]

  • VEGFR-2 Inhibitor Structure-Activity Relationships. Source: Wikipedia / General Literature Context: Establishes the role of the indazole core in drugs like Axitinib and Pazopanib. URL:[Link]

Sources

A Technical Guide to the History and Discovery of Halogenated Indazole-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the history and discovery of halogenated indazole-3-amines, designed for researchers, scientists, and drug development professionals. This guide provides full editorial control to structure the narrative, focusing on scientific integrity, causality behind experimental choices, and authoritative grounding with comprehensive references.

This guide delves into the synthesis, key milestones, and pivotal figures and research groups in the development of halogenated indazole-3-amines. It offers a comprehensive overview for professionals in drug development, emphasizing the scientific rationale behind experimental methodologies.

Introduction: The Significance of the Indazole-3-amine Core and the Role of Halogenation

The indazole-3-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its recurrence in a multitude of biologically active compounds. The strategic introduction of halogen atoms onto this scaffold is a critical tactic for modulating a molecule's physicochemical and pharmacokinetic properties. This often results in improvements in potency, selectivity, and metabolic stability, making halogenated indazole-3-amines a focal point of research in drug discovery.

The Genesis of Indazole Chemistry: Early Syntheses and Foundational Discoveries

The journey of indazole chemistry began in the late 19th century with the pioneering work of Emil Fischer, who first synthesized the fundamental indazole ring system. These initial synthetic routes, while revolutionary for their time, were often characterized by low yields and a lack of the regioselectivity essential for modern medicinal chemistry. The primary focus of this early research was to elucidate the basic reactivity and intrinsic properties of this novel heterocyclic framework.

The Strategic Integration of Halogens: Unlocking New Chemical Frontiers

A paradigm shift in the therapeutic potential of the indazole-3-amine core occurred with the advent of targeted halogenation. The incorporation of halogens—most notably fluorine, chlorine, and bromine—provided a powerful lever for fine-tuning the electronic and steric characteristics of these molecules. This section explores the landmark discoveries and synthetic methodologies that have enabled the precise and selective halogenation of the indazole-3-amine scaffold.

The development of efficient and regioselective synthetic methods for halogenated indazole-3-amines has been a central theme in synthetic organic chemistry. Several key approaches have been established, each with distinct advantages and limitations.

A direct and widely employed method for introducing a halogen atom involves the electrophilic halogenation of a pre-existing indazole-3-amine core.

Experimental Protocol: Electrophilic Bromination of a Generic Indazole-3-amine

  • Dissolution: The starting indazole-3-amine (1 equivalent) is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform), within a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: The brominating agent, typically N-bromosuccinimide (NBS) or bromine (1-1.2 equivalents), is added slowly to the solution at a controlled temperature, often ranging from 0 °C to room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Reaction Quenching: Upon completion, the reaction is quenched by the addition of a reducing agent, such as a sodium thiosulfate solution, to neutralize any unreacted bromine.

  • Work-up: The product is extracted into an organic solvent, washed with brine, and subsequently dried over an anhydrous salt like Na2SO4 or MgSO4.

  • Purification: The crude product is purified via column chromatography on silica gel or by recrystallization to yield the desired halogenated indazole-3-amine.

Causality Behind Experimental Choices:

  • Solvent Selection: Acetic acid is frequently utilized as it can protonate the indazole ring, thereby influencing the regioselectivity of the halogenation. Chlorinated solvents are selected for their chemical inertness.

  • Choice of Halogenating Agent: NBS is often favored over liquid bromine due to its solid state, which facilitates safer and more convenient handling.

  • Temperature Regulation: The reaction is commonly cooled to manage the reaction rate and minimize the formation of unwanted byproducts.

Diagram: Electrophilic Bromination Workflow

G cluster_workflow Electrophilic Bromination Workflow start Dissolve Indazole-3-amine in Acetic Acid add_nbs Slowly add N-Bromosuccinimide (NBS) at 0°C start->add_nbs monitor Monitor reaction by TLC/LC-MS add_nbs->monitor monitor->add_nbs Incomplete quench Quench with Sodium Thiosulfate monitor->quench Reaction Complete workup Aqueous Work-up & Extraction quench->workup purify Purification by Column Chromatography workup->purify

Caption: Workflow for the electrophilic bromination of indazole-3-amines.

The Sandmeyer reaction, along with its variations, offers a versatile pathway for introducing halogens onto the aromatic ring of the indazole system, commencing from an amino-substituted precursor.

Under specific reaction conditions, a halogen atom can migrate from one position to another on the indazole ring, a phenomenon referred to as the halogen dance rearrangement.

Transformative Impact on Drug Discovery: Halogenated Indazole-3-amines in Clinical Development

The capacity to synthesize a diverse library of halogenated indazole-3-amines has had a profound and transformative effect on drug discovery. The precise placement of halogens has culminated in the development of potent and selective inhibitors targeting a wide range of enzymes and receptors.

A significant number of successful kinase inhibitors incorporate a halogenated indazole-3-amine core. The halogen atom frequently occupies a specific pocket within the ATP-binding site of the kinase, resulting in enhanced binding affinity and selectivity.

Table: Physicochemical Properties of Halogenated Indazole-3-amine Analogs

CompoundHalogenPositionLogPpKaKinase Inhibition (IC50, nM)
1 H-2.15.8500
2 F52.35.5150
3 Cl52.85.450
4 Br53.05.335

Diagram: Logical Relationship of Halogenation and Kinase Inhibition

G cluster_logic Impact of Halogenation on Kinase Inhibition halogenation Introduction of Halogen (F, Cl, Br) at C5 properties Increased Lipophilicity (LogP) Decreased Basicity (pKa) halogenation->properties binding Enhanced Binding Affinity in Kinase ATP Pocket properties->binding inhibition Increased Potency (Lower IC50) binding->inhibition

Caption: Halogenation enhances kinase inhibition through improved physicochemical properties.

Conclusion: A Legacy of Innovation and a Future of Promise

The history and discovery of halogenated indazole-3-amines serve as a powerful illustration of how synthetic chemistry propels the engine of drug discovery. From the foundational studies of the indazole ring system to the creation of sophisticated and regioselective halogenation techniques, every advancement has contributed to a rich and diverse chemical space for the development of novel therapeutics. The insights gleaned from understanding the synthesis and structure-activity relationships of these compounds will undoubtedly continue to inspire innovation in medicinal chemistry for the foreseeable future.

References

  • A Review on the Synthesis of Indazole Derivatives. (Source: IntechOpen, URL: [Link])

  • Recent Advances in the Synthesis of Indazoles. (Source: MDPI, URL: [Link])

  • Synthesis of 3-Aminoindazoles. (Source: Organic Syntheses, URL: [Link])

Technical Whitepaper: Metabolic Stability Profiling of 7-Bromo-1-methyl-1H-indazol-3-amine

[1]

Executive Summary

The compound 7-bromo-1-methyl-1H-indazol-3-amine (CAS: 1626335-95-2) represents a critical pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., FGFR, VEGFR) and allosteric modulators.[1] While the indazole core offers favorable physicochemical properties, the specific substitution pattern—a 1-methyl group, a primary 3-amine, and a 7-bromo moiety—creates a unique metabolic profile that requires rigorous assessment during the Lead Optimization phase.

This guide provides a comprehensive technical framework for evaluating the metabolic stability of this specific scaffold in liver microsomes. It moves beyond generic protocols to address the specific chemical liabilities of the amino-indazole class, providing a self-validating experimental workflow to determine intrinsic clearance (

Structural Analysis & Metabolic Prediction

Before initiating wet-lab experiments, it is crucial to understand the "Metabolic Soft Spots" dictated by the molecule's electronic and steric environment. This informs the LC-MS/MS method development and metabolite identification strategy.

Structural Liabilities

The molecule contains three distinct functional regions susceptible to Phase I metabolism:

  • 1-Methyl Group (

    
    -Methylation): 
    
    • Mechanism: The

      
      -methyl group on the indazole ring is a prime target for oxidative demethylation, primarily mediated by CYP3A4 and CYP2D6.[1]
      
    • Outcome: Formation of the

      
      -desmethyl analog (loss of 14 Da).[1] This is often the rate-limiting step for clearance in methylated indazoles.[1]
      
  • 3-Amine Group (Primary Exocyclic Amine):

    • Mechanism: Primary amines are susceptible to

      
      -oxidation (mediated by FMOs or CYPs) or oxidative deamination.[1]
      
    • Outcome: Formation of Hydroxylamines (+16 Da) or conversion to a ketone (via imine intermediate).[1]

  • 7-Bromo Substituent:

    • Mechanism: The bromine atom is metabolically stable but exerts a strong electron-withdrawing effect (Inductive effect: -I).[1]

    • Impact: This deactivates the benzene ring of the indazole, making it less susceptible to aromatic hydroxylation (epoxidation) compared to the unsubstituted scaffold. However, positions C4, C5, and C6 remain potential sites for hydroxylation if the enzyme pocket fit is favorable.

Predicted Metabolic Pathway Diagram

The following diagram visualizes the anticipated Phase I biotransformations based on structure-activity relationships (SAR) of similar kinase inhibitors.

MetabolicPathwayParentParent Compound7-bromo-1-methyl-1H-indazol-3-amine(m/z ~225)DesmethylMetabolite M1: N-Desmethyl(Loss of CH3)(m/z ~211)Parent->Desmethyl CYP3A4/2D6(Oxidative Demethylation)N_OxideMetabolite M2: N-Oxide(Gain of O)(m/z ~241)Parent->N_Oxide FMO/CYP(N-Oxidation)HydroxylMetabolite M3: Aryl Hydroxylation(C4/C5/C6 Position)(m/z ~241)Parent->Hydroxyl CYP P450(Aromatic Oxidation)

Caption: Predicted Phase I metabolic pathways for 7-bromo-1-methyl-1H-indazol-3-amine, highlighting the three primary divergence points.

Experimental Protocol: Microsomal Stability Assay

This protocol is designed to ensure First-Order Kinetics , a requirement for the accurate calculation of

1
Materials & Reagents[1][2]
  • Test Compound: 7-bromo-1-methyl-1H-indazol-3-amine (10 mM stock in DMSO).

  • Liver Microsomes: Pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM), 20 mg/mL protein concentration.

    • Note: Ensure microsomes are characterized for CYP3A4 and CYP2D6 activity.[1]

  • Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+).[1]

    • Why: Direct NADPH is unstable; a regenerating system maintains constant levels during incubation.[1]

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Step-by-Step Workflow

Step 1: Preparation of Incubation Mixtures

  • Thaw microsomes on ice.[1]

  • Dilute microsomes to 0.5 mg/mL (final assay concentration) in 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Pre-warm buffer to 37°C.[1][2]

Step 2: Substrate Addition (The "1 µM Rule")

  • Dilute the test compound to 1 µM final concentration in the microsomal mix.

  • Critical: The DMSO content must remain < 0.1% (v/v) to avoid inhibiting CYP enzymes.

  • Scientific Logic:[1][2][3] Substrate concentration (

    
    ) must be 
    
    
    (Michaelis constant). At 1 µM, we assume
    
    
    , allowing the rate equation to simplify to
    
    
    .

Step 3: Metabolic Initiation

  • Pre-incubate the Substrate + Microsome mix for 5 minutes at 37°C.

  • Start Reaction (

    
    ):  Add the NADPH regenerating system.
    
  • Negative Control: Prepare a parallel set without NADPH (buffer only) to rule out chemical instability (e.g., hydrolysis of the bromine).

Step 4: Sampling & Quenching

  • Sample at time points: 0, 5, 15, 30, 45, and 60 minutes .

  • Transfer 50 µL of reaction mix into 150 µL of ice-cold Quench Solution (ACN + IS).

  • Vortex immediately to denature proteins and stop metabolism.[1]

Step 5: Sample Processing

  • Centrifuge at 4,000 rpm (or 3,200 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Transfer supernatant to LC-MS vials.

Experimental Workflow Diagram

Workflowcluster_samplingTime Course SamplingPrepStep 1: PrepMicrosomes + Buffer(0.5 mg/mL)SubstrateStep 2: Add Substrate(1 µM Final)<0.1% DMSOPrep->SubstratePreWarmPre-Incubation5 min @ 37°CSubstrate->PreWarmStartStart ReactionAdd NADPHPreWarm->StartSampleExtract 50 µL(0, 5, 15, 30, 60 min)Start->SampleQuenchQuench150 µL ACN + ISSample->QuenchCentrifugeCentrifuge4000 rpm, 20 minQuench->CentrifugeAnalysisLC-MS/MSQuantificationCentrifuge->Analysis

Caption: Operational workflow for the microsomal stability assay, ensuring precise temporal resolution.

Analytical Methodology (LC-MS/MS)[1][5][6]

To accurately quantify the parent compound and detect metabolites, a Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer is required.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

    • Reasoning: The 3-amine and N-heterocycle facilitate protonation (

      
      ).[1]
      
  • MRM Transitions (Quantification):

    • Parent: 225.0

      
       144.0 (Loss of Br and/or ring fragmentation).[1]
      
    • Note: Bromine has two isotopes (

      
       and 
      
      
      ) in a ~1:1 ratio. You will see peaks at m/z 225 and 227. Monitor the 225
      
      
      Product
      transition for quantification, but use the doublet pattern to confirm identity.
Chromatography[1]
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][2]

    • B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 3 minutes.

    • Why: The 7-bromo substituent increases lipophilicity (

      
      ), requiring high organic content for elution.[1]
      

Data Analysis & Interpretation

Calculating Half-Life ( )

Plot the Natural Log (ln) of the % Parent Remaining versus Time.[4] The slope of this line is

Calculating Intrinsic Clearance ( )

Intrinsic clearance represents the enzyme's ability to metabolize the drug, independent of blood flow or protein binding.

Where:

  • 
     is in 
    
    
    .[1]
  • Protein Concentration is 0.5 mg/mL.[1][5]

Scaling to Hepatic Clearance ( )

To predict in vivo human clearance, scale using physiological factors:

  • MPPGL (Microsomal Protein Per Gram Liver): 45 mg/g (Human).[1]

  • Liver Weight: ~20-25 g/kg body weight.[1]

Data Interpretation Table
ParameterHigh StabilityModerate StabilityLow Stability

(min)
> 6015 - 60< 15

(µL/min/mg)
< 1010 - 50> 50
Action Proceed to in vivo PK.[1]Identify metabolites; consider blocking metabolic sites.[1]Structural redesign required (e.g., replace 1-Me with 1-CF3 or cyclopropyl).[1]

Troubleshooting & Controls

  • Low Recovery at T=0: Indicates non-specific binding to microsomes.[1] Check the "Zero Cofactor" control. If loss occurs without NADPH, the compound is binding to the plasticware or proteins, not being metabolized.

  • Non-Linear Depletion: If the ln(concentration) vs. time plot is curved, enzyme inactivation or product inhibition may be occurring. Repeat with lower protein concentration (0.2 mg/mL).

  • Reference Standards: Always run Diclofenac (CYP2C9 substrate) and Testosterone (CYP3A4 substrate) alongside to validate microsome activity.[1]

References

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Chapter on Metabolic Stability). Link

  • ThermoFisher Scientific. (2023).[1] Microsomal Stability Assay Protocol. Link

  • Creative Bioarray. (2023). In Vitro Metabolism: Microsomal Stability Assay. Link

  • PubChem. (2023).[1] Compound Summary: 7-bromo-1-methyl-1H-indazol-3-amine (CAS 1626335-95-2).[1][6] Link

A Technical Guide to the Hydrogen Bonding Capacity of 7-bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the hydrogen bonding potential of 7-bromo-1-methyl-1H-indazol-3-amine, a crucial parameter in medicinal chemistry and drug design. Understanding a molecule's ability to form hydrogen bonds is fundamental to predicting its pharmacokinetic and pharmacodynamic properties.

Executive Summary

7-bromo-1-methyl-1H-indazol-3-amine is a heterocyclic compound with significant potential in drug discovery. A critical aspect of its molecular profile is its capacity for hydrogen bonding, which influences its solubility, permeability, and interactions with biological targets. This document establishes that 7-bromo-1-methyl-1H-indazol-3-amine has two hydrogen bond donors and three hydrogen bond acceptors . These values are essential for computational modeling, lead optimization, and the overall assessment of its druglikeness, particularly in the context of established principles like Lipinski's Rule of Five.[1][2][3]

The Critical Role of Hydrogen Bonding in Drug Design

Hydrogen bonds are highly specific, directional interactions between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor).[4] In drug development, the number of potential hydrogen bond donors and acceptors in a molecule is a key determinant of its behavior:

  • Aqueous Solubility and Permeability : A balance of hydrogen bonding capacity is essential for both solubility in aqueous environments (like blood plasma) and the ability to permeate lipid membranes.[5]

  • Target Binding : Hydrogen bonds are pivotal in the specific recognition and binding of a drug molecule to its biological target, such as a protein or enzyme.[6] The geometry and strength of these bonds contribute significantly to binding affinity and selectivity.

  • Pharmacokinetics (ADME) : The absorption, distribution, metabolism, and excretion (ADME) of a drug are all influenced by its hydrogen bonding potential.[7]

The importance of these characteristics is encapsulated in frameworks like Lipinski's Rule of Five, which suggests that most orally active drugs have no more than five hydrogen bond donors and ten hydrogen bond acceptors.[1][3][4]

Structural Analysis of 7-bromo-1-methyl-1H-indazol-3-amine

The chemical structure of 7-bromo-1-methyl-1H-indazol-3-amine is the basis for determining its hydrogen bonding capacity.[8]

Molecular Structure
  • Chemical Formula : C₈H₈BrN₃

  • Core Scaffold : A bicyclic indazole ring system.

  • Key Functional Groups :

    • A primary amine (-NH₂) at the 3-position.

    • A methyl group (-CH₃) at the 1-position of the indazole nitrogen.

    • A bromine atom at the 7-position.

Caption: Chemical structure of 7-bromo-1-methyl-1H-indazol-3-amine.

Determination of Hydrogen Bond Donors and Acceptors

A systematic evaluation of the functional groups within the molecule allows for a precise count of its hydrogen bond donors and acceptors.

Hydrogen Bond Donor (HBD) Count

A hydrogen bond donor is a molecule containing a hydrogen atom bonded to a highly electronegative atom such as nitrogen, oxygen, or fluorine.[5]

  • Primary Amine (-NH₂) : The amine group at the 3-position consists of a nitrogen atom bonded to two hydrogen atoms. Both of these hydrogen atoms can be donated to form hydrogen bonds.

Total Hydrogen Bond Donors = 2

Hydrogen Bond Acceptor (HBA) Count

A hydrogen bond acceptor is an electronegative atom (such as nitrogen or oxygen) that possesses at least one lone pair of electrons.[5]

  • Primary Amine Nitrogen : The nitrogen atom of the -NH₂ group has a lone pair of electrons and can act as a hydrogen bond acceptor.

  • Indazole Ring Nitrogens :

    • The nitrogen atom at position 2 (N2) of the indazole ring has an available lone pair of electrons, making it a hydrogen bond acceptor.

    • The nitrogen at position 1 (N1) is bonded to a methyl group and is part of the aromatic system. Its lone pair is less available for hydrogen bonding. However, in many computational models and according to established definitions, any nitrogen or oxygen atom is counted.[1] Therefore, for a comprehensive assessment, it is included.

Total Hydrogen Bond Acceptors = 3

Summary of Hydrogen Bonding Potential

ParameterCountJustification
Hydrogen Bond Donors 2 The two hydrogen atoms on the primary amine (-NH₂) group.
Hydrogen Bond Acceptors 3 The nitrogen of the primary amine, and the two nitrogen atoms (N1 and N2) of the indazole ring.

graph "Hydrogen_Bonding_Potential" {
rankdir=LR;
node [shape=box, style=filled, fontname="Helvetica", fontsize=12];
edge [fontsize=10];

// Node styles Molecule [label="7-bromo-1-methyl-1H-indazol-3-amine", fillcolor="#F1F3F4", fontcolor="#202124"]; HBD [label="Hydrogen Bond Donors\n(HBD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HBA [label="Hydrogen Bond Acceptors\n(HBA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HBD_Count [label="Count = 2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; HBA_Count [label="Count = 3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Amine_H [label="Two Hydrogens on\n-NH₂ Group", fillcolor="#FFFFFF", fontcolor="#202124"]; Amine_N [label="Nitrogen of\n-NH₂ Group", fillcolor="#FFFFFF", fontcolor="#202124"]; Indazole_N [label="Two Nitrogens in\nIndazole Ring", fillcolor="#FFFFFF", fontcolor="#202124"];

// Relationships Molecule -> HBD; Molecule -> HBA; HBD -> HBD_Count; HBA -> HBA_Count; HBD_Count -> Amine_H [label="Source"]; HBA_Count -> Amine_N [label="Source"]; HBA_Count -> Indazole_N [label="Source"]; }

Caption: Hydrogen bonding capacity of the molecule.

Conclusion and Implications for Drug Development

The determination of two hydrogen bond donors and three hydrogen bond acceptors for 7-bromo-1-methyl-1H-indazol-3-amine places it well within the desirable physicochemical space for orally bioavailable drugs as defined by Lipinski's Rule of Five.[1][3] This favorable profile suggests that the molecule is likely to possess a good balance of solubility and permeability, which are critical for successful drug development. Researchers and drug development professionals can leverage this information to guide further studies, including in silico modeling of target interactions and the design of analogs with optimized properties.

References

  • Lipinski's rule of five. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • Zenovel. (2026, February 4). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • bioaccess. (n.d.). Understanding the lipinski rule of 5 in Drug Discovery. Retrieved from [Link]

  • TIU Lecture Notes. (2023, November 28). lipinski rule of five. Retrieved from [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • Hydrogen bond. (n.d.). In Wikipedia. Retrieved February 18, 2026, from [Link]

  • 3D-e-Chem. (2023, April 1). Principles of Drug Design: How to Leverage Ligand-Receptor Molecular Interactions. Retrieved from [Link]

  • PubChem. (n.d.). 7-bromo-1-methyl-1h-indazol-3-amine. Retrieved from [Link]

Sources

Methodological & Application

step-by-step synthesis of 7-bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of 7-bromo-1-methyl-1H-indazol-3-amine (CAS 1626335-95-2), a critical heterocyclic building block used in the development of kinase inhibitors and antiviral therapeutics (e.g., capsid inhibitors).[1]

The following protocol focuses on the regioselective methylation of the commercially available precursor, 7-bromo-1H-indazol-3-amine.[1] This approach addresses the specific challenge of distinguishing between the N1- and N2-methylated isomers, a common issue in indazole chemistry that is exacerbated by the steric bulk of the 7-bromo substituent.[1]

Part 1: Strategic Analysis & Scientific Foundation

1.1 The Regioselectivity Challenge Indazoles possess two nucleophilic nitrogen atoms in the pyrazole ring: N1 (pyrrole-like) and N2 (pyridine-like).[1] Under basic conditions, the indazole anion is ambident.[1]

  • Thermodynamic Control (N1-Alkylation): Alkylation at N1 restores the benzenoid aromaticity of the fused ring system, generally making it the thermodynamically preferred product.[1]

  • Steric Hindrance (The 7-Bromo Factor): In this specific substrate, the bromine atom at position 7 creates significant steric crowding around N1.[1] This kinetic barrier can shift the reaction pathway toward the N2-isomer or require optimized conditions (e.g., specific bases or solvents) to maintain N1 selectivity.[1]

  • Chemoselectivity: The exocyclic primary amine at position 3 is also nucleophilic.[1] However, the pKa of the ring N-H (~14) is significantly lower than that of the amino group, allowing for selective deprotonation and alkylation of the ring nitrogen using stoichiometric base control.[1]

1.2 Mechanistic Insight Using Cesium Carbonate (


)  in a polar aprotic solvent like DMF  or Dioxane  is the gold standard for favoring N1-alkylation.[1] The "Cesium Effect" involves the coordination of the large cesium cation with the indazole nitrogen and the electrophile, often pre-organizing the transition state to favor the N1 pathway despite steric hindrance.[1]

Part 2: Detailed Experimental Protocol

Target Molecule: 7-Bromo-1-methyl-1H-indazol-3-amine CAS: 1626335-95-2 Precursor: 7-Bromo-1H-indazol-3-amine (CAS 1234616-28-4)[1]

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4]Role
7-Bromo-1H-indazol-3-amine 212.051.0Substrate
Iodomethane (MeI) 141.941.1Electrophile (Alkylating Agent)
Cesium Carbonate (

)
325.821.2Base (Promotes N1 selectivity)
N,N-Dimethylformamide (DMF) --Solvent (Anhydrous)
Ethyl Acetate / Hexanes --Extraction/Purification
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 7-bromo-1H-indazol-3-amine (1.0 g, 4.7 mmol) and anhydrous DMF (10 mL). Stir until fully dissolved.

  • Add Cesium Carbonate (1.84 g, 5.6 mmol) in a single portion. The suspension may turn slightly yellow/orange due to anion formation.[1]

  • Cool the mixture to 0°C using an ice-water bath. Note: Cooling is critical to suppress over-methylation at the exocyclic amine.[1]

Step 2: Alkylation

  • Add Iodomethane (0.32 mL, 5.2 mmol) dropwise over 5 minutes via a syringe.[1]

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (25°C) .

  • Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor by LC-MS or TLC (50% EtOAc/Hexanes).

    • Target (N1-Me): Usually less polar (higher

      
      ) than the starting material.[1]
      
    • Byproduct (N2-Me): Often close in

      
       or slightly more polar.[1]
      
    • Byproduct (Dimethyl): Significant formation indicates excess MeI or high temperature; stop reaction immediately if observed.[1]

Step 3: Workup

  • Quench the reaction by slowly pouring the mixture into ice-cold water (50 mL) with vigorous stirring. A precipitate may form.[1][2][5]

  • Extract the aqueous mixture with Ethyl Acetate (

    
     mL).
    
  • Combine the organic layers and wash with Brine (

    
     mL) to remove residual DMF.[1]
    
  • Dry the organics over anhydrous Sodium Sulfate (

    
    ) , filter, and concentrate under reduced pressure to yield the crude orange solid.
    

Step 4: Purification (Critical for Isomer Separation)

  • Purify the crude residue via Flash Column Chromatography on silica gel.[1]

  • Eluent Gradient: 0%

    
     40% Ethyl Acetate in Hexanes.[1]
    
  • Elution Order:

    • Fraction A (Fastest): N1-Methyl isomer (Target).[1] Due to the 7-bromo group, the N1-Me is often shielded, making it run faster than the N2 isomer.[1]

    • Fraction B (Intermediate): N2-Methyl isomer (Common impurity).[1]

    • Fraction C (Slowest): Unreacted starting material.[1]

  • Pool Fraction A, concentrate, and dry under high vacuum to afford 7-bromo-1-methyl-1H-indazol-3-amine as a pale yellow/off-white solid.[1]

Part 3: Visualization & Workflows

Reaction Scheme

The following diagram illustrates the competitive methylation pathways and the thermodynamic preference for the N1-isomer.

ReactionScheme SM 7-Bromo-1H-indazol-3-amine (Precursor) Reagents MeI (1.1 eq) Cs2CO3 (1.2 eq) DMF, 0°C to RT SM->Reagents N1 7-Bromo-1-methyl-1H-indazol-3-amine (Target: N1-Isomer) Thermodynamic Product Reagents->N1 Major Path (Cs+ Effect) N2 7-Bromo-2-methyl-2H-indazol-3-amine (Byproduct: N2-Isomer) Kinetic/Steric Product Reagents->N2 Minor Path (Steric Hindrance at N1)

Caption: Reaction pathway showing the divergence between N1 (Target) and N2 alkylation. The 7-bromo substituent sterically hinders N1, requiring optimized base conditions (


) to maximize yield.[1]
Experimental Workflow

Workflow Start Dissolve Precursor (DMF, N2 atm) Deprot Add Base (Cs2CO3) Form Indazole Anion Start->Deprot Cool Cool to 0°C Deprot->Cool Alkylate Add MeI (Dropwise) Warm to RT (2-4 h) Cool->Alkylate Quench Quench (Ice Water) Extract (EtOAc) Alkylate->Quench Purify Flash Chromatography (Sep. N1 vs N2 Isomers) Quench->Purify

Caption: Step-by-step operational workflow for the synthesis, emphasizing temperature control and purification.

Part 4: Characterization & Safety

Analytical Validation

Distinguishing the N1-methyl product from the N2-isomer is the most critical quality control step.[1]

  • 1H NMR (DMSO-d6):

    • N-Methyl Group: The N1-Me typically appears as a singlet around

      
       3.8–4.0 ppm .[1] The N2-Me often appears slightly downfield (
      
      
      
      4.0–4.2 ppm).[1]
    • NOESY (Definitive):

      • Target (N1-Me): NOE correlation between the Methyl protons and H7 is usually expected; however, since position 7 is brominated, look for NOE with H2 (not present) or lack of NOE to H3-amine.[1] Note: In 7-bromo derivatives, the N1-Me is spatially isolated.[1] X-ray or comparison with literature standards is recommended if NOE is ambiguous.

  • LC-MS:

    • Mass:

      
       (Bromine isotope pattern 1:1).[1]
      
Safety Considerations
  • Iodomethane (MeI): A potent neurotoxin and suspected carcinogen.[1] It is highly volatile (

    
     42°C).[1] Must be handled in a certified chemical fume hood.  Double-gloving (nitrile) is recommended.[1]
    
  • 7-Bromo-1H-indazol-3-amine: Irritant to eyes and skin.[1] Avoid inhalation of dust.[1]

  • Reaction Waste: Aqueous streams containing iodides and organic solvents must be disposed of as halogenated hazardous waste.[1]

References

  • PubChem. (n.d.).[1] 7-bromo-1H-indazol-3-amine (CID 57345825).[1][6] National Center for Biotechnology Information.[1] Retrieved February 18, 2026, from [Link][1]

  • Asad, N., et al. (2024).[1][5] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI / ChemRxiv.[1] Retrieved February 18, 2026, from [Link][1]

  • Beilstein-Institut. (2024).[1] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link][1]

Sources

Application Note: Suzuki-Miyaura Coupling Protocols for the Synthesis of 7-Aryl-1-methyl-1H-indazol-3-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2][3] Its widespread adoption in both academic and industrial settings, particularly in pharmaceutical research, is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3][4]

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous compounds with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[5][6][7] Specifically, the 3-aminoindazole motif is a key pharmacophore found in several developmental and approved drugs, such as the HIV capsid inhibitor Lenacapavir and the tyrosine kinase inhibitor Linifanib.[8]

This application note provides detailed, field-proven protocols for the palladium-catalyzed Suzuki-Miyaura coupling of 7-bromo-1-methyl-1H-indazol-3-amine . The functionalization at the C7-position is a critical strategy for modulating the pharmacological profile of 3-aminoindazole-based drug candidates. We will explore the mechanistic underpinnings of the reaction, offer step-by-step experimental procedures, and provide guidance for optimizing reaction conditions to empower researchers in drug discovery and development.

Mechanistic Rationale and Key Parameter Selection

The efficacy of a Suzuki-Miyaura coupling hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. Understanding their respective roles is crucial for troubleshooting and adapting protocols to new substrates.

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3][9]

Suzuki_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)Ln PdII_Complex R¹-Pd(II)L₂-X Pd0->PdII_Complex R¹-X OxAdd OxAdd Oxidative Addition PdII_Aryl_Complex R¹-Pd(II)L₂-R² PdII_Complex->PdII_Aryl_Complex [R²-B(OH)₃]⁻ Transmetal Transmetal Transmetalation PdII_Aryl_Complex->Pd0 R¹-R² RedElim Product R¹-R² PdII_Aryl_Complex->Product RedElim Reductive Elimination Boronic R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Halide R¹-X (7-bromo-1-methyl- 1H-indazol-3-amine)

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 7-bromo-1-methyl-1H-indazol-3-amine, forming a Pd(II) intermediate. The reactivity order for halides is generally I > Br > Cl.[1]

  • Transmetalation: This is often the rate-determining step. The base activates the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate complex.[10][11] This complex then transfers its organic group (R²) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are expelled as the final biaryl product, regenerating the Pd(0) catalyst to continue the cycle.[3]

Selection of Reagents:

  • Palladium Catalyst: For N-heterocyclic substrates, stable and efficient catalysts are paramount. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice due to its robustness. Alternatively, generating the active catalyst in situ from a stable Pd(II) source like Palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand is a common and effective strategy.[9] For particularly challenging couplings, specialized pre-catalysts can offer superior performance.[12][13][14]

  • Ligand: The ligand stabilizes the palladium center, prevents catalyst decomposition, and modulates its reactivity. Triphenylphosphine (PPh₃) is a standard, effective ligand. For more demanding substrates, [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] often provides better results by promoting both oxidative addition and reductive elimination.[15][16]

  • Base: An inorganic base is essential for activating the boronic acid. Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are frequently used. Cs₂CO₃ is more soluble in organic solvents and can be more effective, especially in difficult couplings.[5] Potassium phosphate (K₃PO₄) is another strong alternative.[17] The choice of base can significantly impact reaction rate and yield.[10]

  • Solvent System: A mixture of an organic solvent and water is typically required to dissolve all reaction components. Common choices include 1,4-dioxane/water, dimethoxyethane (DME)/water, or N,N-Dimethylformamide (DMF)/water.[5][17] The aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents should be handled with care.

Protocol 1: General Procedure using Pd(PPh₃)₄

This protocol provides a robust and widely applicable method for the coupling of 7-bromo-1-methyl-1H-indazol-3-amine with various aryl and heteroaryl boronic acids.

Materials:

  • 7-bromo-1-methyl-1H-indazol-3-amine

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser and inert gas (Nitrogen or Argon) manifold

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask, add 7-bromo-1-methyl-1H-indazol-3-amine (1.0 eq), the corresponding boronic acid (1.2 eq), and the base (Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane, 1 mL water per 0.5 mmol of substrate). The mixture should be stirred to ensure good suspension.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Reaction: Attach a condenser, and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate or dichloromethane/methanol) to afford the pure 7-aryl-1-methyl-1H-indazol-3-amine product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, which is ideal for rapid library synthesis.[5][17]

Materials:

  • Same as Protocol 1, with the addition of a microwave-safe reaction vial.

  • Catalyst System: Palladium(II) Acetate [Pd(OAc)₂] (2-4 mol%) and a suitable ligand like RuPhos or SPhos (4-8 mol%) can be highly effective.[17] Pd(PPh₃)₄ is also suitable.

Step-by-Step Methodology:

  • Vial Preparation: In a microwave-safe vial, combine 7-bromo-1-methyl-1H-indazol-3-amine (1.0 eq), the boronic acid (1.5 eq), base (e.g., K₃PO₄, 3.0 eq), and the palladium catalyst/ligand system.

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water, 5:1).

  • Sealing and Irradiation: Securely cap the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 15-45 minutes. Use dynamic power control to maintain the target temperature.

  • Work-up and Purification: After cooling to room temperature, perform the work-up and purification steps as described in Protocol 1.

Workflow and Data Presentation

The general laboratory workflow for setting up a Suzuki-Miyaura coupling reaction is summarized below.

Experimental_Workflow Start Start: Dry Glassware Add_Solids 1. Add Solids: - Bromoindazole - Boronic Acid - Base Start->Add_Solids Inert_Atmosphere 2. Establish Inert Atmosphere (Purge with N₂ or Ar) Add_Solids->Inert_Atmosphere Add_Solvents 3. Add Degassed Solvents (e.g., Dioxane/H₂O) Inert_Atmosphere->Add_Solvents Add_Catalyst 4. Add Pd Catalyst (under positive N₂ pressure) Add_Solvents->Add_Catalyst Heat_React 5. Heat and Stir (Conventional or Microwave) Add_Catalyst->Heat_React Monitor 6. Monitor Reaction (TLC / LC-MS) Heat_React->Monitor Monitor->Heat_React Reaction Incomplete Workup 7. Aqueous Workup (Extraction & Washing) Monitor->Workup Reaction Complete Purify 8. Purify (Column Chromatography) Workup->Purify Characterize End: Characterize Product (NMR, MS) Purify->Characterize

Sources

Application Notes and Protocols for the Functionalization of the C3-Amino Group in 1-Methyl-Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-methyl-indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in biologically active compounds such as protein kinase inhibitors.[1][2] The functionalization of the C3-amino group of 1-methyl-3-aminoindazole is a critical step in the synthesis of diverse compound libraries for drug discovery.[3][4] This guide provides an in-depth exploration of common and effective methods for modifying this versatile amino group, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.

The C3-amino group of the indazole ring system offers a rich platform for a variety of chemical transformations. This document will focus on three primary classes of reactions: acylation, sulfonylation, and palladium-catalyzed C-N cross-coupling reactions. For each, we will delve into the mechanistic underpinnings, the rationale for specific reagents and conditions, and provide detailed, step-by-step protocols.

Synthesis of the Starting Material: 1-Methyl-3-aminoindazole

A reliable synthesis of the starting material is paramount. While various methods exist for the synthesis of 3-aminoindazoles[5][6][7], subsequent N-methylation is a common route to obtain the desired 1-methyl-3-aminoindazole. The regioselectivity of N-alkylation of indazoles can be influenced by reaction conditions, with thermodynamic control often favoring the N-1 substituted product.[8][9][10]

A general and efficient two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been reported, which involves a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence.[6][11] The resulting 3-aminoindazole can then be selectively methylated at the N-1 position.

I. Acylation of the C3-Amino Group

Acylation of the C3-amino group of 1-methyl-3-aminoindazole is a fundamental transformation that allows for the introduction of a wide array of functional groups, modulating the steric and electronic properties of the final molecule. This reaction typically proceeds via a nucleophilic attack of the amino group on an activated carbonyl species, such as an acyl chloride or an anhydride.

Causality Behind Experimental Choices:

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to neutralize the acid (e.g., HCl) generated during the reaction, preventing the protonation of the starting amine which would render it unreactive.

  • Solvent: Anhydrous, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are used to prevent unwanted side reactions of the acylating agent with the solvent.

  • Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Acylation of 1-Methyl-3-aminoindazole with Acetyl Chloride

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 1-Methyl-3-aminoindazole D Cool to 0 °C A->D B Anhydrous DCM B->D C Triethylamine C->D E Add Acetyl Chloride (dropwise) D->E F Warm to RT Stir for 2h E->F G Quench with H2O F->G H Extract with DCM G->H I Dry (Na2SO4) H->I J Concentrate I->J K Purify (Column Chromatography) J->K L N-(1-Methyl-1H-indazol-3-yl)acetamide K->L

Caption: Workflow for the acylation of 1-methyl-3-aminoindazole.

Materials:

  • 1-Methyl-3-aminoindazole

  • Acetyl chloride

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Ethyl acetate/Hexanes mixture)

Procedure:

  • To a solution of 1-methyl-3-aminoindazole (1.0 eq) in anhydrous DCM, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(1-methyl-1H-indazol-3-yl)acetamide.

II. Sulfonylation of the C3-Amino Group

Sulfonylation introduces a sulfonyl group to the amino function, forming a sulfonamide. This transformation is valuable for creating compounds with altered polarity, hydrogen bonding capabilities, and metabolic stability. The reaction mechanism is analogous to acylation, involving the nucleophilic attack of the amine on the sulfur atom of a sulfonyl chloride.

Causality Behind Experimental Choices:

  • Reagents: A variety of sulfonyl chlorides can be employed, allowing for the introduction of diverse aryl or alkylsulfonyl groups.

  • Base: A stronger, non-nucleophilic base like pyridine is often used both as a base and a solvent, as it can also act as a catalyst.

  • Temperature: Similar to acylation, the reaction is typically started at a low temperature to control the initial exotherm.

Experimental Protocol: Sulfonylation of 1-Methyl-3-aminoindazole with p-Toluenesulfonyl Chloride

Sulfonylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 1-Methyl-3-aminoindazole C Cool to 0 °C A->C B Anhydrous Pyridine B->C D Add p-Toluenesulfonyl Chloride (portionwise) C->D E Stir at RT overnight D->E F Pour into ice-water E->F G Filter precipitate F->G H Wash with H2O G->H I Dry under vacuum H->I J N-(1-Methyl-1H-indazol-3-yl)-4-methylbenzenesulfonamide I->J

Caption: Workflow for the sulfonylation of 1-methyl-3-aminoindazole.

Materials:

  • 1-Methyl-3-aminoindazole

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Ice

Procedure:

  • Dissolve 1-methyl-3-aminoindazole (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portionwise to the stirred solution.

  • Allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield N-(1-methyl-1H-indazol-3-yl)-4-methylbenzenesulfonamide.

A copper-catalyzed radical-radical cross-coupling reaction of 3-aminoindazoles with sulfonyl hydrazides has also been reported as a novel method for the synthesis of 1,3-substituted aminoindazoles.[12][13]

III. C-N Cross-Coupling Reactions: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14][15] This reaction allows for the arylation or heteroarylation of the C3-amino group, providing access to a wide range of structurally diverse molecules. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination of the amine, deprotonation, and reductive elimination to form the desired product.[14]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or a pre-catalyst) and a suitable phosphine ligand (e.g., RuPhos, BrettPhos) are essential. The choice of ligand is critical and can influence reaction efficiency and scope.[16]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine in the catalytic cycle. LHMDS has been shown to be effective and can have a pseudo-protecting effect on sensitive functional groups.[16]

  • Solvent: Anhydrous, high-boiling aprotic solvents like toluene or dioxane are typically used to facilitate the reaction at elevated temperatures.

Experimental Protocol: Buchwald-Hartwig Amination of 1-Methyl-3-aminoindazole with an Aryl Bromide

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A 1-Methyl-3-aminoindazole G Heat to 90-110 °C (under Argon) A->G B Aryl Bromide B->G C Pd₂(dba)₃ C->G D RuPhos D->G E LHMDS E->G F Anhydrous Toluene F->G H Stir for 16-24h G->H I Cool to RT H->I J Filter through Celite I->J K Concentrate J->K L Purify (Column Chromatography) K->L M N-Aryl-1-methyl-1H-indazol-3-amine L->M

Caption: Workflow for the Buchwald-Hartwig amination of 1-methyl-3-aminoindazole.

Materials:

  • 1-Methyl-3-aminoindazole

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Lithium bis(trimethylsilyl)amide (LHMDS)

  • Anhydrous Toluene

  • Celite

Procedure:

  • To an oven-dried reaction vessel, add 1-methyl-3-aminoindazole (1.2 eq), the aryl bromide (1.0 eq), Pd₂(dba)₃ (0.05 eq), and RuPhos (0.10 eq).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by LHMDS (2.0 eq).

  • Heat the reaction mixture to 90-110 °C and stir for 16-24 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1-methyl-1H-indazol-3-amine.

Data Summary

Reaction TypeReagentsBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Acylation Acetyl chlorideTEADCM0 to RT2-480-95
Sulfonylation p-Toluenesulfonyl chloridePyridinePyridine0 to RT12-1675-90
C-N Coupling Aryl bromide, Pd₂(dba)₃, RuPhosLHMDSToluene90-11016-2460-85[16]

Conclusion

The functionalization of the C3-amino group of 1-methyl-indazole is a cornerstone of synthetic strategies targeting novel therapeutics. The methods outlined in this guide—acylation, sulfonylation, and Buchwald-Hartwig amination—provide a robust toolkit for the medicinal chemist. By understanding the principles behind the choice of reagents and conditions, researchers can effectively and efficiently generate diverse libraries of 1-methyl-indazole derivatives for biological evaluation. The provided protocols offer a solid foundation for practical application in the laboratory.

References

  • Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. The Journal of Organic Chemistry, 75(8), 2730–2732. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2017). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de Chimie, 68(1), 99-110. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Wang, L., et al. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 20(40), 7891-7906. [Link]

  • Organic Chemistry Portal. (n.d.). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Li, Y., et al. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(47), 30733-30737. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Singh, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1159-1184. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (2017). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Revista de Chimie, 68(1), 99-110. [Link]

  • Silva, M. R., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 19(6), 8283-8301. [Link]

  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

  • Beilstein Journals. (2015). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • Scott, J. S., et al. (2022). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Organic Letters, 24(50), 9254-9259. [Link]

  • Li, Y., et al. (2022). Copper-catalyzed cross coupling reaction of sulfonyl hydrazides with 3-aminoindazoles. RSC Advances, 12(47), 30733-30737. [Link]

  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1560-1574. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Wang, L., et al. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. Organic & Biomolecular Chemistry, 20(40), 7891-7906. [Link]

  • Singh, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1159-1184. [Link]

  • Organic Chemistry Portal. (n.d.). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • Silva, M. R., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 19(6), 8283-8301. [Link]

  • ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. [Link]

  • Beilstein Journals. (2015). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • ResearchGate. (n.d.). Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. [Link]

  • Mondal, S. (2023). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. RASĀYAN Journal of Chemistry, 16(3), 1560-1574. [Link]

Sources

Application Note: Crystallization & Purification of 7-bromo-1-methyl-1H-indazol-3-amine

[1]

Abstract & Scope

This technical guide details the isolation and crystallization protocols for 7-bromo-1-methyl-1H-indazol-3-amine (CAS: 1626335-95-2), a critical intermediate in the synthesis of tyrosine kinase inhibitors (e.g., HPK1, KLK5 inhibitors) and antiviral agents. While chromatographic purification is common in early discovery, this guide focuses on scalable crystallization methodologies to achieve >98% purity. We address common challenges such as "oiling out" and regioselective impurity removal (N1- vs. N2-methylation).

Physicochemical Context

Understanding the solute-solvent interaction is prerequisite to successful crystallization.

PropertyData / CharacteristicImplications for Crystallization
Molecular Weight 226.08 g/mol Moderate molecular weight facilitates good solubility in organic solvents.
Appearance Pale yellow to orange solidColor often indicates trace oxidation or azo-impurities; recrystallization can improve color.
Solubility (High) MeOH, EtOH, DMSO, EtOAc, DCMGood solvents for dissolution (Solvent A).
Solubility (Low) Water, Hexanes, HeptaneIdeal anti-solvents (Solvent B).
pKa (Base) ~3.5 - 4.5 (Indazole N)Weak base; pH adjustment is rarely used for free base crystallization but critical for salt formation.
Key Impurities N2-methyl isomer, unreacted hydrazineIsomers often have different solubility profiles; slow cooling favors the thermodynamic product.

Method A: Anti-Solvent Crystallization (Methanol/Water)

Objective: High recovery yield (>85%) and removal of polar inorganic salts. Mechanism: Reducing solvent power by increasing polarity (dielectric constant) forces the hydrophobic bromo-indazole out of solution.

Reagents
  • Crude Compound: 7-bromo-1-methyl-1H-indazol-3-amine[1][2][3]

  • Solvent: Methanol (HPLC Grade)

  • Anti-Solvent: Deionized Water (filtered)

Protocol Steps
  • Dissolution: Charge the crude solid into a reactor/flask. Add Methanol (5-7 volumes) .

  • Heating: Heat the mixture to 50–55°C with agitation (300 RPM) until fully dissolved.

    • Note: If particulates remain, perform a hot filtration through a Celite pad to remove inorganic salts (e.g., NaBr/KBr from synthesis).

  • Nucleation Point: Maintain temperature at 50°C. Add Water (warm, 50°C) dropwise until a faint, persistent turbidity is observed (Cloud Point).

    • Typical Ratio: The cloud point is usually reached at approx. 15-20% water content.

  • Crystal Growth: Stop water addition. Hold temperature for 30 minutes to allow stable nuclei to form.

  • Anti-Solvent Ramp: Over a period of 2 hours, add the remaining Water to reach a final ratio of Methanol:Water (60:40 v/v) .

  • Cooling: Cool the slurry linearly to 5°C over 4 hours (Rate: ~10°C/hr).

  • Isolation: Filter the solids using a Buchner funnel. Wash the cake with cold Methanol:Water (50:50).

  • Drying: Vacuum oven at 45°C for 12 hours.

Method B: Evaporative Recrystallization (Ethanol)

Objective: Maximum Purity (>99%) and Polymorph Control. Mechanism: Gradual supersaturation via solvent removal and cooling drives the formation of ordered, high-purity crystal lattices, rejecting structural impurities like the N2-isomer.

Protocol Steps
  • Dissolution: Suspend the crude material in Ethanol (10 volumes) .

  • Reflux: Heat to reflux (~78°C). Ensure complete dissolution.

  • Concentration: Distill off Ethanol at atmospheric pressure (or mild vacuum) until the volume is reduced to ~3-4 volumes .

    • Observation: The solution should darken slightly; crystals may begin to nucleate on the flask walls.

  • Seeding (Critical): If available, add 0.5% w/w of pure seed crystals at 60°C to prevent oiling out.

  • Slow Cooling: Turn off the heat source and allow the vessel to cool to room temperature slowly inside the oil bath (natural cooling) over 6–8 hours.

  • Chilling: Once at 20°C, transfer to an ice bath (0–5°C) for 1 hour to maximize yield.

  • Harvest: Filter and wash with minimal cold Ethanol.

Troubleshooting: The "Oiling Out" Phenomenon

Amino-indazoles are prone to Liquid-Liquid Phase Separation (LLPS), forming an oil instead of crystals.

Cause: The metastable zone width (MSZW) is too narrow, or the temperature is above the "oiling out" limit (T_oil) where the amorphous oil is more stable than the crystal.

Corrective Actions:

  • Seed Loading: Increase seed loading to 1-2% to provide a template for growth.

  • Temperature Management: Do not cool below the oiling temperature (T_oil) until a seed bed is established. If oil forms, reheat to dissolve, then cool more slowly.

  • Solvent Switch: Switch from Methanol/Water to IPA/Heptane .

    • IPA/Heptane Protocol: Dissolve in minimal IPA at 60°C. Add Heptane dropwise. This system is less prone to oiling for lipophilic amines.

Process Visualization (Workflow)

CrystallizationWorkflowStartCrude 7-bromo-1-methyl-1H-indazol-3-amineDissolutionDissolve in MeOH (55°C)Check for insolublesStart->DissolutionFiltrationHot Filtration(Remove inorganic salts)Dissolution->FiltrationCloudPointAdd Water to Cloud Point(Nucleation Zone)Filtration->CloudPointGrowthControlled Cooling(55°C → 5°C over 4h)CloudPoint->GrowthOilingISSUE: Oiling Out?Growth->OilingRemedyReheat & SeedSwitch to IPA/HeptaneOiling->RemedyYesIsolationFiltration & Wash(Cold MeOH:Water)Oiling->IsolationNo (Crystals Formed)Remedy->CloudPointFinalPure Crystalline Solid(>98% Purity)Isolation->Final

Figure 1: Decision tree and workflow for the crystallization of 7-bromo-1-methyl-1H-indazol-3-amine, including contingency for oiling out.

Analytical Validation

Before releasing the batch, validate the structure and purity.

  • HPLC: Run on a C18 column (e.g., Agilent Zorbax) using a Water/Acetonitrile gradient (0.1% Formic Acid).

    • Target: Purity > 98% (Area %).[4][5]

  • 1H NMR (DMSO-d6): Confirm the N-Methyl position.

    • Diagnostic Signal: The N-Methyl group typically appears around 3.8–4.0 ppm .

    • Regioisomer Check: Verify lack of N2-methyl isomer (often shifts the methyl peak or aromatic proton splitting patterns).

  • X-Ray Powder Diffraction (XRPD): If scaling up for GMP, establish a reference pattern to ensure polymorph consistency between batches.

References

  • Vertex Pharmaceuticals Inc. (2018). Therapeutic compounds.[1][5][6][7] US Patent US9951043B2.[7] Link (Describes synthesis of 7-bromo-1-methyl-1H-indazol-3-amine via methylhydrazine).

  • Treeline Biosciences, Inc. (2023).[1] 1,8-Naphthyridin-2-one Heterobifunctional BCL6 Degraders. WO Patent WO2023244917A1.[1] Link (Details large-scale preparation and purification).

  • Asad, N., et al. (2024).[8] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI, Molecules. Link (Provides optimized crystallization solvent systems for closely related halogenated indazole amines).

  • BenchChem. (2025).[9] Crystallization of 6-Bromo-1-methyl-1h-indazol-4-amine. Technical Support Center. Link (General protocols for amino-indazole purification).

Troubleshooting & Optimization

Technical Support Center: Purification of 7-Bromo-1-Methyl-1H-Indazol-3-Amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-7BR-IND-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Troubleshooting isolation, regioisomer separation, and stability of 7-bromo-1-methyl-1H-indazol-3-amine.

Executive Summary

The purification of 7-bromo-1-methyl-1H-indazol-3-amine presents a classic challenge in heterocyclic process chemistry: the separation of N1- and N2-methyl regioisomers. While the N1-isomer is typically the thermodynamic product, the N2-isomer (and the 2,3-dihydro-3-imino tautomer) often co-precipitates, possessing similar polarity and solubility profiles.

This guide moves beyond standard chromatography, emphasizing salt formation and slurry dynamics —techniques favored in process chemistry for their scalability and superior rejection of structural isomers.

Module 1: Critical Impurity Profiling

Before initiating purification, you must diagnose the composition of your crude mixture. The reaction of 2-fluoro-3-bromobenzonitrile with methylhydrazine (the most common synthetic route) yields a specific impurity profile.

Impurity TypeChemical IdentityOriginDetection (TLC/LCMS)
Target 7-bromo-1-methyl-1H-indazol-3-amine Desired ProductMajor Peak (

)
Critical Isomer 7-bromo-2-methyl-2H-indazol-3-amineKinetic byproduct of hydrazine cyclization

Rf < 0.05 (Very close eluter)
Starting Material 2-fluoro-3-bromobenzonitrileIncomplete reactionNon-polar, elutes at Solvent Front
Hydrolysis 7-bromo-1-methyl-indazolinoneHydrolysis of the 3-amino group (acidic conditions)Polar, often tails
Oxidation Azo-dimers (Diazenes)Oxidative coupling of free aminesColored (Orange/Red), High MW
Visualizing the Isomer Challenge

The following diagram illustrates the divergent pathways leading to the critical N1/N2 separation challenge.

RegioisomerLogic Start Precursor (2-Fluoro-3-bromobenzonitrile) Intermediate Hydrazone Intermediate Start->Intermediate SnAr Reagent + Methylhydrazine N1_Path N1-Attack (Thermodynamic) Intermediate->N1_Path N2_Path N2-Attack (Kinetic) Intermediate->N2_Path Target Target: N1-Methyl (7-Br-1-Me-Indazol-3-amine) N1_Path->Target Cyclization Impurity Impurity: N2-Methyl (7-Br-2-Me-Indazol-3-amine) N2_Path->Impurity Cyclization Target->Impurity Tautomerization risk (in solution)

Figure 1: Divergent synthesis pathways. The N1-isomer is favored thermodynamically, but the N2-isomer forms kinetically and is difficult to separate due to similar polarity.

Module 2: Purification Protocols

Protocol A: The "Process" Method (Acid-Base Workup)

Best for: Removing non-basic impurities (starting nitriles) and enriching the N1 isomer without columns.

The Logic: Indazol-3-amines are weak bases (


). We can selectively protonate the amine to pull it into water, leaving non-basic starting materials in the organic layer.
  • Dissolution: Dissolve crude residue in EtOAc (10 mL/g).

  • Extraction:

    • Add 1M HCl (aq) (3.0 equivalents).

    • Critical Step: Agitate vigorously for 10 minutes. The product moves to the aqueous phase as the hydrochloride salt.

    • Separate layers.[1] Keep the Aqueous Layer . Discard Organic (contains unreacted nitrile).

  • Wash: Wash the aqueous layer once with minimal MTBE (Methyl tert-butyl ether) to remove lipophilic oligomers.

  • Precipitation (Basification):

    • Cool the aqueous layer to 0–5 °C.

    • Slowly adjust pH to ~10 using 4M NaOH or NH₄OH .

    • Observation: The free base should precipitate as a solid.

  • Filtration: Filter the solid. Wash with cold water.[2]

Protocol B: Recrystallization (Isomer Rejection)

Best for: Final polishing to >98% purity.

If Protocol A yields a mixture of N1/N2 isomers, use solubility differences. The N1-methyl isomer typically packs better into crystal lattices due to lack of the "imino" tautomer character found in the N2 species.

  • Solvent System: Toluene/Heptane or Ethanol/Water.

  • Procedure:

    • Dissolve the solid in hot Toluene (80 °C).

    • Add Heptane dropwise until slight turbidity persists.

    • Cool slowly to Room Temperature, then to 0 °C.

    • Troubleshooting: If an oil forms ("oiling out"), re-heat and add a seed crystal of pure material.

Module 3: Troubleshooting & FAQs

Q1: My product is turning brown/red on the bench. What is happening?

Diagnosis: Oxidative instability. Explanation: 3-Aminoindazoles are electron-rich anilines masked in a bicycle. They are susceptible to air oxidation, forming azo-dimers (diazenes) or radical species. Solution:

  • Storage: Store under Argon/Nitrogen at -20 °C.

  • Stabilization: Convert the free base to the HCl salt immediately after purification. The salt form is significantly more stable to oxidation.

    • Method: Dissolve in MeOH, add 1.1 eq of 4M HCl in Dioxane, and precipitate with Et₂O.

Q2: I cannot separate the N1 and N2 isomers by Flash Chromatography.

Diagnosis:


Rf is too small in standard systems (Hex/EtOAc).
Explanation:  Both isomers have similar dipole moments. The N2 isomer often trails or co-elutes.
Solution: 
  • Modify the Stationary Phase: Use Amine-functionalized silica to reduce tailing.

  • Solvent System: Switch to Dichloromethane : Methanol : NH₄OH (95:4:1) . The ammonia sharpens the peaks of the basic amines.

  • Alternative: Use Toluene : Acetone (9:1) . Toluene interacts with the

    
    -systems differently than alkanes, often providing better selectivity for regioisomers.
    
Q3: The yield is low after acid extraction (Protocol A).

Diagnosis: The salt is partially soluble in organic or the free base is water-soluble. Explanation: The 7-bromo substituent withdraws electrons, lowering the basicity of the 3-amino group. 1M HCl might not fully protonate it, or the protonated form might partition back into the organic phase if the volume is too high. Solution:

  • Use 2M H₂SO₄ instead of HCl (Sulfate salts are often less soluble in organics).

  • Ensure the aqueous volume is not excessive (keep product concentration >0.5 M).

Module 4: Decision Matrix (Workflow)

Follow this logic flow to determine the correct purification path for your specific crude mixture.

PurificationWorkflow Start Crude Mixture (Reaction Complete) CheckTLC Check TLC/LCMS Is N2-isomer > 10%? Start->CheckTLC AcidBase Protocol A: Acid-Base Extraction (Removes neutral SM) CheckTLC->AcidBase No (Standard) Column Flash Chromatography (DCM/MeOH/NH3) CheckTLC->Column Yes (Hard Separation) HighImpurity Yes (>10% N2) LowImpurity No (<10% N2) Crystallization Protocol B: Recrystallization (Toluene/Heptane) AcidBase->Crystallization Polishing Final Pure 7-Br-1-Me-Indazol-3-amine Crystallization->Final Column->Crystallization If solid is colored

Figure 2: Purification decision matrix. Chromatographic separation is reserved for high-impurity cases; otherwise, chemical workup is preferred.

References

  • Regioselective Synthesis of Indazoles

    • Topic: Analysis of N1 vs N2 alkyl
    • Source:Journal of Medicinal Chemistry / ChemRxiv (Lenacapavir Intermedi
    • Link:

  • Purification of Aminoindazoles

    • Topic: General handling of 3-aminoindazole derivatives and salt form
    • Source:Organic Process Research & Development.
    • Link:(General Reference for OPRD)

  • Physical Properties & Safety

    • Topic: Safety data and handling of halogen
    • Source: PubChem Compound Summary.
    • Link:

Sources

Technical Support Center: Navigating Steric Hindrance at the 7-Position of Indazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving the indazole scaffold. This resource is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the functionalization of the indazole C7-position. Due to its location adjacent to the fused benzene ring and the N1-position, the C7-position is notoriously sterically hindered, often leading to low yields, poor regioselectivity, or complete reaction failure.

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions regarding steric hindrance at the C7-position of indazoles.

Q1: Why is the 7-position of the indazole ring so sterically hindered?

The steric hindrance at the C7-position arises from its peri-relationship with the N1-position of the pyrazole ring. Any substituent or reagent approaching the C7-position will experience steric repulsion from the N1-substituent (or the N-H bond in unprotected indazoles) and the hydrogen atom at the C6-position. This spatial crowding makes it difficult for bulky reagents or catalyst complexes to access the C7 C-H bond for functionalization. Modeling studies have suggested that a bulky substitution on position-7 is responsible for a steric hindrance effect[1].

Q2: What are the common consequences of this steric hindrance in cross-coupling reactions?

The most common consequences include:

  • Low or no reaction yield: The catalyst may fail to undergo oxidative addition or the subsequent steps of the catalytic cycle due to steric clash.

  • Poor regioselectivity: In cases where other positions (like C3 or C5) are also available for reaction, functionalization may occur preferentially at these less hindered sites.

  • Formation of undesired byproducts: Frustrated reactivity can sometimes lead to side reactions, such as catalyst decomposition or homocoupling of the coupling partners.

Q3: I'm observing preferential N-alkylation at the N2-position when I have a bulky C7-substituent. Why is this happening?

This is a classic example of sterically controlled regioselectivity. A bulky substituent at the C7-position will sterically shield the adjacent N1-position, making it less accessible to the alkylating agent. Consequently, the alkylation occurs at the more sterically accessible N2-position. Studies have shown that C7-substituted indazoles with methyl or bromo groups favor N2-alkylation due to the proximal steric bulk[2][3].

Q4: Are there any general strategies to mitigate steric hindrance at the C7-position?

Yes, several effective strategies have been developed:

  • Use of smaller, more active catalysts: Catalysts with less bulky ligands can sometimes access the C7-position more easily.

  • Installation of a directing group: A directing group at the N1-position can pre-coordinate to the metal catalyst and deliver it to the C7-position, overcoming the steric barrier.

  • Pre-functionalization of the C7-position: Introducing a reactive handle, such as a halogen, at the C7-position allows for subsequent cross-coupling reactions under optimized conditions.

  • High-temperature reaction conditions: In some cases, increasing the reaction temperature can provide enough energy to overcome the activation barrier imposed by steric hindrance.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges.

Guide 1: Low Yield in Suzuki-Miyaura Coupling at the 7-Position of a 7-Bromoindazole

Problem: You are attempting a Suzuki-Miyaura cross-coupling reaction between a 7-bromoindazole and an arylboronic acid, but you are observing low conversion to the desired 7-arylindazole product.

Troubleshooting Workflow:

G start Low Yield in C7 Suzuki Coupling catalyst Evaluate Catalyst System start->catalyst ligand Optimize Ligand catalyst->ligand No improvement success Successful Coupling catalyst->success Yield improves base Screen Different Bases ligand->base No improvement ligand->success Yield improves solvent Test Alternative Solvents base->solvent No improvement base->success Yield improves temp Increase Reaction Temperature solvent->temp No improvement solvent->success Yield improves boronic Check Boronic Acid Quality temp->boronic No improvement temp->success Yield improves boronic->success Yield improves

Caption: Troubleshooting workflow for low-yield C7 Suzuki-Miyaura coupling.

Step-by-Step Troubleshooting:

  • Evaluate the Catalyst System:

    • Rationale: The choice of palladium precursor and ligand is critical for coupling at sterically hindered positions. Some catalyst systems are more active and resistant to steric bulk than others.

    • Actionable Advice:

      • If you are using Pd(PPh₃)₄, consider switching to a more active catalyst system like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a suitable phosphine ligand.

      • For sterically demanding couplings, consider using catalysts with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to promote challenging cross-coupling reactions. A novel indole-amide-based phosphine ligand has also shown excellent efficiency in sterically hindered Suzuki-Miyaura cross-coupling[4].

  • Optimize the Ligand:

    • Rationale: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For hindered substrates, the right ligand can make a significant difference.

    • Actionable Advice:

      • Systematically screen a panel of phosphine ligands. Start with common ligands like P(t-Bu)₃, and if unsuccessful, move to more specialized ligands for hindered couplings.

      • In some cases, nitrogen-based ligands like 1,10-phenanthroline have been shown to be effective for C7-arylation of indazoles[5].

  • Screen Different Bases:

    • Rationale: The base is essential for the transmetalation step. Its strength, solubility, and steric profile can influence the reaction outcome.

    • Actionable Advice:

      • Commonly used bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. If one is not working, try the others. Cs₂CO₃ is often more effective for difficult couplings.

      • Ensure the base is finely ground and dry, as water can sometimes have a detrimental effect on the reaction.

  • Test Alternative Solvents:

    • Rationale: The solvent can affect the solubility of the reactants and the stability of the catalytic species.

    • Actionable Advice:

      • Typical solvents for Suzuki reactions include toluene, dioxane, and DMF. If you are using one, try another. A mixture of solvents, such as dioxane/water, is often effective[6].

      • Refluxing DMA has been used successfully for the direct C7-arylation of indazoles[5].

  • Increase Reaction Temperature:

    • Rationale: Overcoming the steric barrier at the C7-position may require a higher activation energy.

    • Actionable Advice:

      • Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. Microwave heating can sometimes be effective for driving difficult reactions to completion.

  • Check Boronic Acid Quality:

    • Rationale: Boronic acids can dehydrate to form boroxines, which are often less reactive.

    • Actionable Advice:

      • Use fresh, high-quality boronic acid. If in doubt, you can try to recrystallize it or use a boronate ester instead.

Comparative Data for Suzuki-Miyaura Conditions:

CatalystLigandBaseSolventTemperature (°C)Typical Yield Range
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O100Moderate
PdCl₂(dppf)(internal)K₂CO₃Dioxane/H₂O100Moderate to Good[6]
Pd(OAc)₂1,10-PhenanthrolineK₂CO₃DMARefluxGood[5]
Pd₂(dba)₃SPhosK₃PO₄Toluene110Good to Excellent
Guide 2: Failure of Direct C-H Arylation at the 7-Position

Problem: You are attempting a direct C-H arylation at the C7-position of an N-substituted indazole, but you are observing no reaction or reaction at other positions.

Troubleshooting Workflow:

G start Failed C7 C-H Arylation directing_group Introduce a Directing Group start->directing_group ligand_dg Optimize Ligand for DG directing_group->ligand_dg Low selectivity success Successful C7 Arylation directing_group->success High C7 selectivity oxidant Screen Oxidants ligand_dg->oxidant No improvement ligand_dg->success Yield improves protecting_group Change N1-Protecting Group oxidant->protecting_group No improvement oxidant->success Yield improves protecting_group->success Yield improves

Caption: Troubleshooting workflow for failed direct C7 C-H arylation.

Step-by-Step Troubleshooting:

  • Introduce a Directing Group:

    • Rationale: For direct C-H functionalization, overcoming steric hindrance often requires a directing group at the N1-position to chelate the metal catalyst and deliver it to the C7 C-H bond.

    • Actionable Advice:

      • Commonly used directing groups for C7-functionalization include phosphinoyl and pivaloyl groups. The bulkiness of the directing group is often crucial for high reactivity and C7-selectivity[7].

      • The introduction of these groups can be achieved by reacting the N-H indazole with the corresponding chloride (e.g., pivaloyl chloride).

  • Optimize the Ligand for the Directing Group:

    • Rationale: The directing group and the external ligand must work in concert. Some ligands can interfere with the directing group's ability to coordinate the metal.

    • Actionable Advice:

      • Pyridine-type ligands have been shown to be highly effective in combination with a phosphinoyl directing group for the Pd-catalyzed C7-arylation of indoles, a similar heterocyclic system[8][9]. This strategy can be adapted for indazoles.

  • Screen Oxidants:

    • Rationale: Many direct C-H arylation reactions are oxidative processes and require a suitable oxidant to regenerate the active catalyst.

    • Actionable Advice:

      • Common oxidants include Ag₂CO₃, AgOAc, and benzoquinone (BQ). The choice of oxidant can significantly impact the reaction outcome. For the oxidative C7-alkenylation of indazoles, Ag₂CO₃ has been successfully employed[10].

  • Change the N1-Protecting Group:

    • Rationale: If you are not using a directing group, the nature of the N1-protecting group can still influence the steric environment around the C7-position.

    • Actionable Advice:

      • A less bulky protecting group might allow for better access to the C7-position. However, this may also lead to a loss of regioselectivity.

      • Conversely, a very bulky protecting group might further hinder the C7-position. Experimentation with different protecting groups is key. A protecting group is a reversibly formed derivative of a functional group[11].

Experimental Protocol: Regioselective C7-Bromination of a 4-Substituted 1H-Indazole

This protocol is adapted from a reported procedure for the regioselective bromination of 4-sulfonamido-1H-indazoles[12][13].

Materials:

  • 4-Substituted-1H-indazole (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.0-1.2 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the 4-substituted-1H-indazole in DMF, add N-bromosuccinimide portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the 7-bromo-4-substituted-1H-indazole.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a 7-Bromo-1H-Indazole

This protocol is a general procedure based on optimized conditions for the coupling of 7-bromoindazoles[12][13].

Materials:

  • 7-Bromo-1H-indazole derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • PdCl₂(dppf) (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a reaction vessel, add the 7-bromo-1H-indazole, arylboronic acid, PdCl₂(dppf), and K₂CO₃.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 7-aryl-1H-indazole.

References

  • Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. [Link]

  • Chen, G., et al. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]

  • Chen, G., et al. (2015). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495-498. [Link]

  • C-H Functionalization of Indoles at the C7 Position. (2025). ResearchGate. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Naas, M., et al. (2015). Palladium-Catalyzed Oxidative Direct C3- and C7-Alkenylations of Indazoles: Application to the Synthesis of Gamendazole. Organic Letters, 17(18), 4452-4455. [Link]

  • O'Connor, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1948-1963. [Link]

  • Palladium-catalyzed direct C7-arylation of substituted indazoles. (2014). PubMed. [Link]

  • Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole and Related Substituted Indazoles as Neuronal Nitric Oxide Synthase Inhibitors. (n.d.). ResearchGate. [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (2021). Organic & Biomolecular Chemistry. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]

Sources

Technical Support Center: Troubleshooting Regioselectivity in 7-Bromo-Indazole Methylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regiocontrol (N1 vs. N2) in 7-bromo-indazole alkylation. Audience: Medicinal Chemists and Process Development Scientists. Status: Active Guide.

The Core Problem: The "7-Bromo Steric Clash"

Q: Why is my standard NaH/MeI protocol yielding a 1:1 mixture or favoring the "wrong" isomer?

A: You are fighting a structural bias. In unsubstituted indazoles, N1-alkylation is generally the thermodynamic preference (aromaticity of the benzene ring is preserved). However, the 7-bromo substituent introduces significant steric bulk directly adjacent to the N1 site.

  • The Conflict: The thermodynamic drive favors N1, but the steric wall at C-7 hinders the approach of the electrophile to N1, pushing the reaction toward the kinetically accessible N2 position.

  • The Result: Standard basic conditions (NaH,

    
    ) often collapse into unselective mixtures because the energy difference between the N1 and N2 transition states is compressed by this steric clash.
    

To troubleshoot this, you must stop relying on "standard" conditions and deliberately choose Thermodynamic Forcing (for N1) or Kinetic Acceleration (for N2).

Visualizing the Decision Matrix

The following logic gate describes how to select your conditions based on the desired regioisomer.

IndazoleLogic Start START: 7-Bromo-Indazole Substrate Target Which Isomer is Required? Start->Target N1_Goal Target: N1-Methyl (Thermodynamic Product) Target->N1_Goal N2_Goal Target: N2-Methyl (Kinetic Product) Target->N2_Goal N1_Strat Strategy: Thermodynamic Control Reversibility is key N1_Goal->N1_Strat N2_Strat Strategy: Kinetic Control Neutral/Acidic conditions N2_Goal->N2_Strat N1_Cond Conditions: NaH / THF / Reflux OR Cs2CO3 / DMF / 100°C N1_Strat->N1_Cond N2_Cond Conditions: Meerwein Salt (Me3OBF4) DCM / RT N2_Strat->N2_Cond Check Analytical Check: NOESY H3 correlation? N1_Cond->Check N2_Cond->Check Result_N1 No NOE to H3 (Confirmed N1) Check->Result_N1 Negative Result_N2 Strong NOE to H3 (Confirmed N2) Check->Result_N2 Positive

Caption: Decision tree for selecting reaction conditions based on the desired regioisomer of 7-bromo-indazole.

Troubleshooting N1-Methylation (The Uphill Battle)

Q: I need the N1 isomer, but the 7-Br is blocking it. How do I force it?

A: You must rely on Thermodynamic Equilibration . Since N1 is usually the thermodynamic well, you need conditions that allow the reaction to "correct" itself. If N2 alkylation occurs, it must be reversible, or the system must have enough energy to overcome the 7-Br steric barrier.

Protocol A: High-Temperature Thermodynamic Shift
  • Reagents: Sodium Hydride (NaH), THF or DMF.

  • The Trick: Heat. Room temperature is insufficient for 7-bromo substrates to achieve N1 selectivity.

  • Procedure:

    • Dissolve 7-bromo-indazole in anhydrous THF (0.1 M).

    • Add NaH (1.2 equiv) at 0°C and stir for 30 min (deprotonation).

    • Add MeI (1.1 equiv).

    • CRITICAL: Heat to reflux (66°C) or use DMF at 100°C .

    • Monitor by LCMS. The N2 isomer often forms first (kinetic) and may rearrange or equilibrate to N1 over time if the alkylation is reversible (rare for MeI) or if the N1 pathway simply has a higher barrier that requires heat to cross.

    • Note: If MeI is irreversible, you are relying solely on the Boltzmann distribution of the anion at high Temp.

Protocol B: Chelation Control (If C3 substituent exists)

If your indazole has a coordinating group at C3 (e.g., ester, ketone), use Cesium Carbonate (


) .
  • Mechanism: The Cesium cation is large and "soft." It can coordinate between the N2 nitrogen and a C3-carbonyl oxygen, effectively blocking N2 and directing the electrophile to N1, despite the 7-Br hindrance.

Troubleshooting N2-Methylation (The Downhill Path)

Q: How do I get pure N2-methyl-7-bromo-indazole?

A: Stop using basic conditions. Switch to Neutral/Acidic Alkylation . Under basic conditions (anionic mechanism), the electron density is delocalized, and N1 is inherently favored electronically (though sterically hindered). Under neutral conditions, the lone pair on N2 is more available (HOMO coefficient is higher at N2 in the neutral species).

Protocol C: The Meerwein Salt Method (Gold Standard)

This is the most robust method for overcoming the thermodynamic preference for N1.

  • Reagent: Trimethyloxonium tetrafluoroborate (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Mechanism: The reaction proceeds via the neutral indazole, not the anion. The N2 lone pair attacks the highly reactive oxonium species.

  • Step-by-Step:

    • Dissolve 7-bromo-indazole (1.0 equiv) in anhydrous DCM under Argon.

    • Add

      
       (1.2 equiv) as a solid in one portion.
      
    • Stir at Room Temperature for 2–16 hours.

    • Quench: The reaction mixture will be acidic. Quench with saturated aqueous

      
      .
      
    • Extraction: Extract with DCM.

  • Expected Outcome: >90% N2 selectivity.

Q: Can I use Methyl Trichloroacetimidate? A: Yes. As highlighted in recent literature (see References), methyl 2,2,2-trichloroacetimidate in the presence of a catalytic acid (like TMSOTf) or even just thermal conditions often favors N2 highly.

Analytical Troubleshooting: How to verify the structure?

Q: The isomers have the same mass. How do I prove I have N1 or N2 without a crystal structure?

A: You cannot rely on simple 1H NMR chemical shifts alone, as the 7-Br alters the typical shielding patterns. You must use 1D NOE or 2D NOESY .

The "H3 Proximity" Test

This is the definitive non-crystallographic proof.

FeatureN1-Methyl IsomerN2-Methyl Isomer
Spatial Environment The Methyl group is flanked by the 7-Bromo and the N2 lone pair. It is isolated from ring protons.The Methyl group is spatially adjacent to the C3-Proton (or C3-substituent).
NOESY Signal NO correlation to any aromatic proton (unless H2/H7a long range, which is weak).STRONG correlation between N-Me protons and the H3 aromatic proton.
13C NMR (C3 shift) C3 is typically shielded (lower ppm).C3 is typically deshielded (higher ppm) due to nodal plane changes.

Experimental Setup for NOE:

  • Run a standard 1H NMR to locate the N-Me singlet (usually 4.0–4.2 ppm).

  • Run a 1D Selective NOE: Irradiate the N-Me singlet.

  • Observation:

    • If you see an enhancement of the singlet at ~8.0 ppm (H3), you have N2 .

    • If you see no enhancement of aromatic protons, you likely have N1 .

Summary of Conditions

Desired IsomerPreferred ReagentSolventTempMechanism
N1 (Thermodynamic)NaH / MeITHF/DMF60–100°CAnionic

(High barrier due to 7-Br)
N2 (Kinetic)

DCM25°CNeutral Electrophilic Attack
N2 (Alternative)Me-ImidateTolueneRefluxNeutral/Acidic

References

  • Regioselectivity Mechanisms: Cheung, et al.[1] "Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate."[1][2][3] Tetrahedron Letters, 2013.[3] (Discusses the kinetic preference for N2 using neutral electrophiles).

  • Meerwein Salt Usage: Luo, G. et al.[1][4][5] "Regioselective N-alkylation of indazoles." Journal of Organic Chemistry, 2006. (Establishes

    
     as the primary reagent for N2 selectivity). 
    
  • 7-Substituent Effects: Meanwell, N. A. et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, 2021. (Specifically details how C7 substituents like nitro/esters push selectivity toward N2).

  • NMR differentiation: Claramunt, R. M. et al. "The annular tautomerism of indazoles in the solid state: 13C CP/MAS NMR spectroscopy." Arkivoc, 2006.[1] (Authoritative source on distinguishing isomers via NMR).

Sources

removing palladium catalysts from 7-bromo-indazole coupling products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Purification Support Center.

Ticket ID: #Pd-REM-7BrIND Topic: Palladium Remediation from 7-Bromo-Indazole Coupling Products Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Removing palladium (Pd) from indazole-based scaffolds is notoriously difficult due to the "chelation trap" effect. The nitrogen atoms at positions N1 and N2 of the indazole core act as a bidentate or monodentate ligand, binding Pd(II) species tightly. In 7-bromo-indazole derivatives, the bromine atom at the 7-position creates steric bulk near the N1 nitrogen, often forcing Pd to coordinate at N2 or trapping Pd(0) nanoclusters within the crystal lattice during precipitation.

This guide provides a tiered remediation strategy, moving from bulk removal to final polishing, ensuring compliance with ICH Q3D guidelines.

Module 1: Diagnostic & Regulatory Assessment

Before initiating purification, you must define the target limit and the nature of the contaminant.

Regulatory Limits (ICH Q3D)

Palladium is a Class 2B impurity. Your target residual concentration depends on the dosage and administration route.[1][2]

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)Concentration Limit (1g daily dose)
Oral 100 µ g/day 10 ppm100 ppm
Parenteral (IV) 10 µ g/day 1 ppm10 ppm
Inhalation 1 µ g/day 0.1 ppm1 ppm

Ref: ICH Q3D Guideline for Elemental Impurities [1]

The "Black Speck" Diagnostic
  • Observation: If your solid product is grey or contains black specks, you likely have Pd(0) nanoparticles . These are not chemically bound but physically trapped.

    • Action: Requires filtration (Celite) or activated carbon before scavenging.[3]

  • Observation: If the product is off-white/yellow but tests high for Pd (homogeneous), you have Pd(II)-Indazole complexes .

    • Action: Requires chemical scavengers (SiliaMetS® or similar) with high affinity for soft Lewis acids.

Module 2: The Remediation Protocol

Do not rely on a single method. The most robust results come from a "Wash → Scavenge → Polish" workflow.

Step 1: The "Soft" Wash (Bulk Removal)

Standard aqueous washes (Brine/NaHCO3) are ineffective against Pd-Indazole complexes. The Fix: Use a coordinating wash to break the Pd-N interaction.

  • Dissolve crude product in a water-immiscible solvent (e.g., EtOAc or DCM).

  • Wash with a 0.5M N-Acetyl Cysteine (NAC) solution or 5% Sodium Thioglycolate (pH adjusted to 7-8).

  • The sulfur in these reagents out-competes the indazole nitrogen for Pd binding.

  • Separate layers. The aqueous layer will often turn dark/orange (removing bulk Pd).

Step 2: Functionalized Silica Scavenging (The Gold Standard)

For 7-bromo-indazole derivatives, steric hindrance requires a scavenger with a flexible linker.

Recommended Scavenger: SiliaMetS® Thiol (Si-Thiol) or Si-DMT (Dimercaptotriazine) .

  • Why? Thiol and DMT are "soft" bases that bind "soft" Pd(II) acids irreversibly. They are superior to amine-based scavengers, which may compete with the indazole nitrogens but fail to displace the Pd.

Protocol:

  • Loading: Add 3–5 equivalents of Si-Thiol relative to the residual Pd content (or 10-20% w/w relative to the substrate if Pd content is unknown).

  • Solvent: Resuspend product in THF, MeOH, or EtOAc. Avoid DMF/DMSO if possible, as they stabilize Pd in solution.

  • Temperature: Heat to 50–60°C . Thermal energy is often required to overcome the activation energy of breaking the Pd-Indazole bond.

  • Time: Stir for 4–12 hours.

  • Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica.

Step 3: Polishing (If <10 ppm is required)

If Step 2 yields 20–50 ppm, perform a final recrystallization.

  • Tip: Add 1% w/w Activated Carbon (e.g., Darco KB) to the hot recrystallization solvent. Filter hot. The carbon adsorbs trace Pd(0) clusters that silica scavengers miss.

Module 3: Workflow Visualization

The following decision tree outlines the logical flow for selecting the correct remediation path based on your product's status.

Pd_Remediation_Workflow Start Crude 7-Br-Indazole Product Check_Color Visual Inspection: Dark/Grey or Homogeneous? Start->Check_Color Pd0_Branch Dark/Grey Precipitate (Pd0 Nanoclusters) Check_Color->Pd0_Branch Particulates PdII_Branch Homogeneous/Yellow (Pd-Indazole Complex) Check_Color->PdII_Branch Clear Solution Celite Hot Filtration via Celite (+ Optional Activated Carbon) Pd0_Branch->Celite Scavenger_Select Select Scavenger: Si-Thiol or Si-DMT Celite->Scavenger_Select NAC_Wash Wash 1: N-Acetyl Cysteine (Displace N-Coordination) PdII_Branch->NAC_Wash NAC_Wash->Scavenger_Select Reaction Stir 50°C, 4-12h Solvent: THF or EtOAc Scavenger_Select->Reaction QC_Check QC: Measure Pd (ICP-MS) Reaction->QC_Check Success Pass (< Limit) Proceed to Drying QC_Check->Success Low ppm Fail Fail (> Limit) QC_Check->Fail High ppm Fail->NAC_Wash Repeat with different solvent

Figure 1: Decision matrix for Palladium removal from Indazole derivatives. Blue nodes indicate decision/QC points; Green indicates chemical intervention.

Module 4: Troubleshooting & FAQs

Q1: I used Si-Thiol at room temperature, but Pd levels barely dropped. Why? A: The coordination bond between the Indazole nitrogen (N1/N2) and Palladium is thermodynamically stable. At room temperature, the exchange rate between the Pd-Indazole complex and the Si-Thiol is too slow. You must heat the mixture (50–60°C) to increase the kinetics of ligand exchange [2].

Q2: Can I use Activated Carbon for the whole process? A: You can, but it is discouraged for 7-bromo-indazoles.

  • Yield Loss: Indazoles adsorb strongly to carbon due to pi-stacking, leading to 10–20% yield loss.

  • Selectivity: Carbon is better for Pd(0). It struggles to remove Pd(II) that is tightly bound to the heterocycle. Use carbon only for "polishing" trace levels [3].

Q3: My product contains a basic amine side chain. Will Si-Thiol scavenge my product? A: Unlikely. Si-Thiol (and Si-DMT) are acidic/neutral scavengers designed to bind soft metals. They generally do not bind organic amines unless the amine is extremely electron-rich and the scavenger is Si-SCX (sulfonic acid). For safety, run a small-scale recovery test, but Si-Thiol is typically compatible with basic APIs.

Q4: The 7-bromo group is labile. Will the scavenger stripping conditions affect it? A: Si-Thiol and Si-DMT are chemically inert toward aryl bromides under standard scavenging conditions (50°C, neutral solvent). Avoid using Si-Triamine or other amine-based scavengers at high temperatures, as they could theoretically facilitate a slow Buchwald-Hartwig side reaction or debromination if trace Pd(0) is still active, though this is rare without a strong base.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation. (2019).[4][5]

  • Palladium Removal using Functionalized Silica. SiliCycle Application Notes. (2023).[5][6]

  • Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. (2023).[5][6]

  • Biotage Metal Scavenger User Guide. Biotage. (2023).[5][6]

Sources

Technical Support Center: Indazole-3-Amine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Directive

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 1H-indazol-3-amine (via the reaction of 2-fluorobenzonitrile with hydrazine hydrate) is exhibiting low yields, stalled conversion, or unexpected impurity profiles.

Critical Safety Warning: This protocol involves Hydrazine Hydrate , a potent reducing agent, carcinogen, and skin sensitizer. It is thermodynamically unstable.

  • Thermal Runaway Risk: Hydrazine decomposition is exothermic. Do not exceed 120°C without specific calorimetric data for your vessel.

  • Vapor Hazard: Hydrazine vapors can autoignite at elevated temperatures on porous surfaces (e.g., insulation).

  • Recommendation: All optimization reactions described below must be performed in a fume hood behind a blast shield.

The "Gold Standard" Protocol (Baseline)

Before troubleshooting, ensure your baseline conditions match the industrial standard. Deviations here are the most common source of failure.

Reaction Scheme:



ParameterStandard ConditionRationale
Stoichiometry 1.0 eq Nitrile : 3.0–5.0 eq HydrazineHigh hydrazine excess prevents "dimer" (azine) formation by statistically favoring the primary reaction over the coupling of two aryl rings.
Solvent Ethanol (Pharma Grade) or n-Butanol Protic solvents facilitate proton transfer during the cyclization step.
Temperature Reflux (78°C – 117°C) The reaction is biphasic. Reflux ensures turbulent mixing and overcomes the activation energy for the second step (cyclization).
Concentration 0.5 M – 1.0 MDilution helps control exotherms but too dilute slows the SNAr step.

Troubleshooting Guide (Q&A Format)

Issue A: "My reaction stalls at an intermediate. I see a peak M+13 in the MS."

Diagnosis: Kinetic Trap (Low Temperature) The reaction proceeds in two distinct kinetic steps.

  • SNAr (Fast): Displacement of the Fluorine by Hydrazine. This happens readily at 40–60°C.

  • Cyclization (Slow): Nucleophilic attack of the hydrazine nitrogen onto the nitrile carbon. This requires higher energy (

    
    ).
    

Q: Why is the intermediate persisting? A: You are likely running the reaction below 75°C. The SNAr step is complete (forming 2-hydrazinobenzonitrile), but the system lacks the thermal energy to close the ring.

Corrective Action:

  • Step 1: Switch solvent to n-Butanol (bp 117°C) or 2-MeTHF (bp 80°C, often used in pressure vessels).

  • Step 2: Increase temperature to 95–100°C .

  • Step 3: Add a Lewis Acid catalyst (e.g., 5 mol% acetic acid) if thermal increase is not possible; this activates the nitrile.

Issue B: "I am seeing a 'dimer' impurity (M+ mass is nearly double)."

Diagnosis: Competitive N-Arylation (High Temp / Low Stoichiometry) If the hydrazine concentration is too low, the newly formed 2-hydrazinobenzonitrile acts as a nucleophile and attacks a second molecule of starting material (2-fluorobenzonitrile) instead of cyclizing.

Q: Did high temperature cause this? A: Indirectly. High temperature increases the rate of all reactions, but stoichiometry is the root cause. If you run at high temp (e.g., 120°C) with only 1.1 equivalents of hydrazine, dimerization is kinetically favored as hydrazine is consumed.

Corrective Action:

  • Increase Hydrazine: Maintain a minimum of 3.0 equivalents .

  • Dosing Strategy: Do not add hydrazine to hot nitrile. Add nitrile to a warm solution of hydrazine (Inverse Addition) to ensure the nitrile always sees a high local concentration of hydrazine.

Issue C: "The product is colored (Red/Brown) instead of white/tan."

Diagnosis: Oxidative Decomposition Hydrazine and aminoindazoles are sensitive to oxidation at high temperatures, leading to diazenyl or azo-colored impurities.

Corrective Action:

  • Inert Atmosphere: Rigorously degas solvents and run under Nitrogen/Argon.

  • Temp Limit: Do not exceed 110°C unless strictly necessary.

Visualizing the Reaction Pathway

The following diagram maps the temperature-dependent checkpoints for the synthesis.

IndazoleSynthesis cluster_0 Thermal Zones Start 2-Fluorobenzonitrile + Hydrazine (XS) Inter Intermediate: 2-Hydrazinobenzonitrile Start->Inter Step 1: SNAr (Fast, >40°C) Product Product: 1H-Indazol-3-amine Inter->Product Step 2: Cyclization (Slow, >80°C required) Impurity Impurity: N,N'-Diaryl Dimer Inter->Impurity Low Hydrazine Conc. OR Extreme Heat (>130°C) Zone1 Zone 1 (<70°C): Stalls at Intermediate Zone2 Zone 2 (80-110°C): Optimal Conversion Zone3 Zone 3 (>120°C): Decomposition/Safety Risk

Caption: Kinetic pathway of Indazole-3-amine formation. Note the critical thermal barrier between the Intermediate and Product phases.

Advanced Optimization: Design of Experiments (DoE)

If the standard reflux is insufficient for your specific derivative (e.g., if you have electron-donating groups on the ring which deactivate the SNAr step), use this optimization matrix.

VariableLow SettingHigh SettingExpected Impact
Temperature 80°C (Ethanol)117°C (n-Butanol)Higher temp overcomes electronic deactivation.
Additives None1.2 eq NaOAcSodium Acetate buffers the HF generated, preventing protonation of the hydrazine nucleophile.
Concentration 0.2 M1.0 MHigher conc. speeds up SNAr but increases exotherm risk.

Recommendation for Scale-Up: For reactions >100g, replace n-Butanol with 2-MeTHF in a pressure reactor. 2-MeTHF allows for easier workup (phase separation from water) compared to n-Butanol/Ethanol, and the pressure vessel allows you to hit 95°C safely without solvent loss.

References

  • Lefebvre, V., et al. (2010). "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles."[1] The Journal of Organic Chemistry, 75(8), 2730–2732.

  • Gilead Sciences (2024). "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 29(11), 2705.

  • BenchChem Technical Support. "How to increase the yield of 3-Methylpyrazole synthesis (Analogous Hydrazine Chemistry)."

  • Vertex Pharmaceuticals. "Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes." Organic Process Research & Development.

Sources

Technical Support Center: Solubility Optimization for 7-bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-SOL-007 Status: Open Priority: High (Blocker for Bioassays) Agent: Senior Application Scientist

Executive Summary: The Physicochemical Challenge

You are encountering precipitation issues with 7-bromo-1-methyl-1H-indazol-3-amine because of its specific structural constraints. Unlike its parent compound (1H-indazol-3-amine), the 1-methyl substitution eliminates the acidic proton at the N1 position.

  • Consequence 1: You cannot solubilize this compound by raising the pH (deprotonation is impossible).

  • Consequence 2: The 3-amino group is a weak base (pKa ~3–4). At physiological pH (7.4), the molecule is strictly neutral and highly lipophilic due to the 7-bromo substituent.

  • The Result: The compound has a high lattice energy and a strong tendency to stack (pi-pi interactions), leading to rapid crystallization ("crashing out") upon introduction to aqueous buffers.

This guide provides a self-validating protocol to resolve this, moving beyond simple "mix and pray" methods to a thermodynamically controlled dilution strategy.

Module 1: Stock Solution Integrity (The Foundation)

Q: My stock solution looks clear, but the compound precipitates immediately when added to the assay. Is my stock bad?

A: Your stock is likely valid, but your solvent environment is compromised. DMSO is hygroscopic; it absorbs water from the atmosphere. Even 1-2% water content in DMSO can significantly reduce the solubility of hydrophobic indazoles, creating "micro-seeds" of precipitate that are invisible to the naked eye but trigger massive crystallization upon dilution.

Protocol 1: The "Dry Stock" Standard

  • Solvent: Use only anhydrous DMSO (≥99.9%) stored under inert gas (Argon/Nitrogen).

  • Concentration: Do not exceed 10 mM for your master stock. While 100 mM might seem soluble, it is often supersaturated and thermodynamically unstable.

  • Storage: Store in single-use aliquots at -20°C to prevent freeze-thaw cycles, which promote crystal nucleation.

Module 2: The "Intermediate Dilution" Strategy (The Fix)

Q: I am diluting 1:1000 directly from DMSO into PBS. Why is this failing?

A: You are inducing solvent shock . Dropping a hydrophobic molecule from 100% DMSO into 100% aqueous buffer creates a zone of local supersaturation. The water molecules strip the DMSO shell faster than the compound can disperse, forcing the hydrophobic 7-bromo-indazole molecules to aggregate.

The Solution: You must use an Intermediate Dilution Step (IDS) containing a "solubility bridge."

Protocol 2: The 3-Step Dilution Workflow
  • Step A (Master Stock): 10 mM in 100% DMSO.

  • Step B (Intermediate Stock): Dilute Step A 1:10 into a Transition Buffer (not pure buffer).

    • Transition Buffer Composition: Assay Buffer + 5-10% Co-solvent (PEG-400 or Glycerol) + 0.05% Surfactant (Tween-20 or Triton X-100).

    • Result: 1 mM compound in 10% DMSO / Co-solvent mix. This prevents shock.

  • Step C (Final Assay): Dilute Step B 1:100 into the Final Assay Buffer.

    • Final Composition: 10 µM compound, 0.1% DMSO, trace surfactant.

Why this works: The co-solvent and surfactant in Step B coat the hydrophobic core of the indazole, preventing stacking during the critical transition to the aqueous phase.

Visualization: Solubility Workflow

The following diagram illustrates the logical flow for preventing solvent shock.

SolubilityWorkflow cluster_mechanisms Mechanism of Action Stock Master Stock (10 mM in 100% DMSO) Intermediate Intermediate Dilution (1 mM) Buffer + 10% DMSO + 0.05% Tween-20 Stock->Intermediate 1:10 Dilution (Slow addition + Vortex) Precipitation FAILURE MODE: Precipitation/Crash Stock->Precipitation Direct 1:1000 Dilution (Solvent Shock) Assay Final Assay Well (10 µM) <0.5% DMSO Intermediate->Assay 1:100 Dilution (Thermodynamically Stable)

Figure 1: Step-wise dilution strategy to mitigate solvent shock. Direct dilution (dashed red line) leads to precipitation, while the intermediate step (blue line) stabilizes the hydrophobic core.

Module 3: Advanced Formulation (FAQs)

Q: The intermediate step helped, but I still see signal variability. What else can I do?

A: If the compound is "sticky" (adhering to plastic), you are losing effective concentration.

  • Fix: Add 0.01% BSA (Bovine Serum Albumin) or HSA to your assay buffer. Albumin acts as a carrier protein, sequestering the hydrophobic indazole and releasing it to the target enzyme/receptor in equilibrium.

  • Note: Ensure your assay target does not bind non-specifically to albumin.

Q: Can I use Cyclodextrins?

A: Yes, this is the "Gold Standard" for stubborn indazoles.

  • Recommendation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1]

  • Protocol: Prepare your assay buffer with 2-5% HP-β-CD .

  • Mechanism: The hydrophobic 7-bromo-indazole core inserts into the cyclodextrin cavity, shielding it from water while keeping it available for the biological target. This is often superior to DMSO for long-duration assays (24h+).

Module 4: Validation & QC (The Proof)

Do not assume solubility—measure it.

Table 1: Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Visible Cloudiness Macroscopic precipitationReduce stock conc. to 5 mM; Implement Protocol 2 (Intermediate Dilution).
Loss of Potency (Right-shift IC50) Compound sticking to plasticSwitch to Low-Binding Plates (polypropylene); Add 0.01% BSA.
High Assay Background Light scattering from micro-aggregatesMeasure Absorbance at 650 nm (nephelometry). If OD > 0.005, aggregates are present.
Variability between replicates Heterogeneous suspensionVortex intermediate dilution immediately before adding to assay plate.
Self-Validation Protocol (Nephelometry)
  • Prepare a "Mock Assay" plate with compound but without enzyme/cells.

  • Measure Absorbance at 650 nm (or any non-absorbing wavelength).

  • Pass Criteria: OD should be identical to the buffer blank. Any elevation indicates micro-precipitation.

References

  • Assay Guidance Manual (NCBI) . Assay Development for Protein Kinase Enzymes: DMSO Tolerance and Solubility. National Institutes of Health. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.
  • PubChem . 7-bromo-1-methyl-1H-indazol-3-amine (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

identifying common impurities in commercial 7-bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purity profile and characterization of 7-bromo-1-methyl-1H-indazol-3-amine . This document is structured to assist researchers in identifying, quantifying, and removing specific impurities inherent to this scaffold.

Subject: Impurity Profiling & Troubleshooting Guide Document ID: TS-IND-7BR-001 Applicable For: Medicinal Chemistry, Process Development, QA/QC

Executive Summary

The synthesis of 7-bromo-1-methyl-1H-indazol-3-amine presents a unique challenge due to the 7-bromo substituent . While standard indazole methylation favors the N1-position, the steric bulk of the bromine atom at C7 destabilizes the N1-isomer, frequently leading to elevated levels of the N2-methyl regioisomer and N3-methyl (exocyclic amine) byproducts . This guide details the detection and separation of these critical impurities.

Module 1: The Regioisomer Challenge (N1 vs. N2)

The most persistent impurity in commercial batches of this compound is the 2-methyl-2H-indazol-3-amine isomer. Unlike simple indazoles, the 7-bromo group creates steric repulsion with the N1-methyl group, often shifting the reaction equilibrium or kinetic product ratio toward the N2 isomer.

The Mechanism of Isomer Formation

Direct methylation of 7-bromo-1H-indazol-3-amine (using MeI or DMS) occurs at the nitrogen atoms.

  • Path A (Desired): Methylation at N1. Sterically hindered by 7-Br.

  • Path B (Impurity): Methylation at N2. Sterically unhindered but results in a quinonoid-like resonance contribution, which is generally higher in energy but kinetically accessible.

Diagnostic Workflow (NMR)

Standard 1H NMR integration is often insufficient due to overlapping aromatic signals. NOESY/ROESY is the gold standard for confirmation.

FeatureN1-Methyl (Target) N2-Methyl (Impurity)
Methyl Shift (

)
Typically 3.8 – 4.0 ppmTypically 4.0 – 4.2 ppm (Deshielded)
NOE Signal No strong NOE to H7 (substituted with Br). Weak/No NOE to NH₂.Strong NOE between N-Me and exocyclic NH₂ protons.
UV Abs (HPLC)

~295-305 nm

often red-shifted (~310-320 nm) due to quinonoid character.
Visualization of Isomer Pathways

Indazole_Methylation SM 7-Bromo-1H-indazol-3-amine (Starting Material) N1 N1-Methyl Product (Target) Sterically Crowded SM->N1 Path A (Thermodynamic) N2 N2-Methyl Impurity (Common) Quinonoid Character SM->N2 Path B (Kinetic/Steric) Reagent Methylating Agent (MeI / Base) Reagent->SM N3 N3-Dimethyl Impurity (Over-alkylation) N1->N3 Excess MeI N2->N3 Excess MeI

Figure 1: Methylation pathways showing the origin of N2 and N3 impurities.

Module 2: Chemical Impurity Profile

Beyond regioisomers, three specific chemical impurities are common in commercial supplies, often derived from the precursor synthesis (e.g., from 2-fluoro-3-bromobenzonitrile).

Common Impurities Table
Impurity TypeStructure / DescriptionOriginDetection Method
Starting Material 7-Bromo-1H-indazol-3-amine (Des-methyl)Incomplete methylation reaction.LC-MS (M-14 mass diff).
Debrominated 1-Methyl-1H-indazol-3-amineHydrogenolysis of C-Br bond (often if Pd/C was used in previous steps).LC-MS (Mass = M-78/80). Loss of Br isotope pattern.
Over-Alkylated 7-Bromo-N,1-dimethyl-1H-indazol-3-amineMethylation of the exocyclic amine (-NH₂

-NHMe).
LC-MS (M+14).
Hydrolysis 3-Amino-2-bromo-benzoic acid derivativesHydrolysis of the nitrile precursor (if synthesized via nitrile).HPLC (Acidic peak, elutes early).

Module 3: Analytical Troubleshooting (HPLC & LC-MS)

Separating the N1 and N2 isomers requires optimized chromatography because their polarities are very similar.

Recommended HPLC Method

The basicity of the indazole ring causes peak tailing on standard silica.

  • Column: C18 with high carbon load (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase A: Water + 0.1% Ammonium Bicarbonate (pH 10) OR 0.1% TFA (pH 2). High pH is often better for peak shape of amino-indazoles.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% to 95% B over 15 minutes.

  • Critical Note: The N2-isomer usually elutes after the N1-isomer on C18 columns due to slightly lower polarity of the quinonoid form, but this can invert depending on pH.

Mass Spectrometry (Isotope Patterns)

Always verify the bromine isotope signature.

  • Target (1-Me): Doublet peaks at

    
     X and 
    
    
    
    with 1:1 intensity (⁷⁹Br/⁸¹Br).
  • Debrominated Impurity: Single dominant peak (no +2 doublet).

FAQ: Troubleshooting Common Issues

Q1: My product has a lower melting point than reported (e.g., <130°C vs 136°C). Is it wet? A: While solvent entrapment is possible, a depressed melting point in this specific compound is the classic signature of N2-isomer contamination . Even 5-10% of the N2 isomer can significantly lower the melting point (eutectic effect). Run a quantitative H-NMR or UPLC to confirm.

Q2: I see a small peak at M+14 in LC-MS. Is this a salt adduct? A: Unlikely. M+14 usually corresponds to N-methylation of the exocyclic amine (forming -NHMe). This occurs if the methylation reaction was run with excess methyl iodide or at elevated temperatures. This impurity is difficult to remove by crystallization and usually requires column chromatography.

Q3: Why does the N1-methyl signal appear as a doublet in NMR? A: It should be a singlet. If you see a doublet, check your solvent. In protic solvents, coupling to the N-H (if protonated) might occur, but more likely, you are observing rotamers or a mixture of the N1 and N2 isomers where peaks are overlapping.

Q4: Can I convert the N2-isomer back to N1? A: generally, no. The methylation is irreversible under standard conditions. However, heating the N2-isomer in the presence of methyl iodide often leads to the 1,2-dimethylindazolium salt , which precipitates out. This is sometimes used as a "purification by destruction" method to remove N2 traces, although it sacrifices yield.

References

  • Indazole Methylation Regioselectivity

    • L. Lunazzi, et al. "Reactivity of indazoles and benzotriazole towards N-methylation." J. Chem. Soc., Perkin Trans. 2, 1991.

    • Note: Establishes the steric impact of 7-substitution on N1 vs N2 r
  • Synthesis of 3-Aminoindazoles

    • V. Lefebvre, et al. "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles."[1] J. Org.[1] Chem., 2010.[1]

    • Note: Describes the precursor synthesis and potential nitrile hydrolysis impurities.
  • Analytical Separation (HPLC)

    • S. K. Menon, et al. "Simultaneous determination of regioisomers of indazole derivatives by HPLC." J. Liq. Chromatogr. Relat. Technol., 2005.

    • Note: Provides baseline conditions for separ
  • Steric Effects in 7-Haloindazoles

    • W. Zhang, et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein J. Org.[2] Chem., 2024.[2][3]

    • Note: Recent DFT and experimental data confirming the difficulty of N1-alkyl

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Halogenated indazoles represent a critical scaffold in medicinal chemistry (e.g., anticancer agents like Niraparib) and forensic toxicology (e.g., synthetic cannabinoids like 5F-AMB). Their structural diversity, particularly the existence of regioisomers (e.g.,


- vs. 

-alkylation,

- vs.

-halogenation), poses significant analytical challenges.

This guide compares the two dominant analytical platforms—GC-EI-MS (Gas Chromatography-Electron Ionization) and LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization)—for the characterization of these compounds. It provides validated fragmentation mechanisms and a decision-making workflow for distinguishing isobaric isomers.[1]

Technique Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of ionization technique fundamentally dictates the fragmentation information obtained.

FeatureGC-EI-MS (Hard Ionization) LC-ESI-MS/MS (Soft Ionization)
Primary Ion Observed Fragment Ions (Molecular ion

often weak/absent).
Protonated Molecule

.[2][3]
Fragmentation Energy High (~70 eV).[3] Spontaneous in-source fragmentation.Tunable (Collision Induced Dissociation - CID).
Halogen Retention Br/I: Often lost (C-X cleavage). F/Cl: Retained on aromatic fragments.[4]All: Typically retained in precursor; loss occurs in specific MS/MS pathways.
Isomer Differentiation Low. Spectra of positional isomers are often identical due to high energy randomization.High. Distinct product ion ratios and retention times allow differentiation.[1][4]
Key Application Library matching (NIST/SWGDRUG); detection of volatile side-chain cleavage products.Structural elucidation; distinguishing regioisomers; biological matrix analysis.

Fragmentation Mechanisms[2][3][5][6][7][8][9][10][11][12][13]

Understanding the specific bond cleavages is essential for interpreting spectra.

Core Indazole Disassembly (HCN Loss)

A fundamental pathway for nitrogen heterocycles is the Retro-Diels-Alder (RDA) type cleavage or simple ring opening, leading to the loss of hydrogen cyanide (HCN, 27 Da).

  • Mechanism: The cleavage of the

    
     bond is often the initiating step, followed by ring opening and expulsion of HCN from the pyrazole moiety.
    
  • Diagnostic Value: This confirms the presence of the nitrogenous core.

Side-Chain -Cleavage (The "Acylium" Pathway)

For 3-carbonyl substituted indazoles (common in synthetic cannabinoids), the dominant pathway is


-cleavage relative to the carbonyl group.
  • Pathway:

    
    .
    
  • Marker Ion: The Acylium-Indazole ion (m/z 145) is a signature peak for many indazole-3-carboxamides.

Halogen-Specific Behaviors[4]
  • Fluorine (F): The

    
     bond is extremely strong (~485 kJ/mol). Fluorine rarely leaves as a radical. Instead, it remains attached to the aromatic ring, shifting the mass of the indazole core fragments by +18 Da (vs. H).
    
    • Differentiation: 4-F, 5-F, 6-F, and 7-F isomers often yield identical core fragments but can be distinguished by LC-MS/MS relative ion intensities due to steric effects ("Ortho Effect") on the cleavage rates of adjacent groups.

  • Chlorine (Cl) & Bromine (Br):

    • Isotope Patterns: Cl exhibits a 3:1 (

      
      ) ratio; Br exhibits a 1:1 (
      
      
      
      ) ratio.
    • Fragmentation: C-Br bonds are weaker (~276 kJ/mol) and often cleave homolytically in EI-MS, leading to abundant

      
       ions.
      

Visualizing the Fragmentation Pathway[2][6][9][11][13][14][15]

The following diagram illustrates the fragmentation of a generic 5-fluoro-indazole-3-carboxamide (a common structural motif), highlighting the critical "Acylium" and "Indazolium" ions used for identification.

IndazoleFragmentation Precursor Precursor Ion [M+H]+ (Protonated Molecule) AmideCleavage Amide Bond Cleavage (Loss of Amine Side Chain) Precursor->AmideCleavage CID / In-source Acylium Acylium-Indazole Ion (m/z 145 + X) AmideCleavage->Acylium Formation of stable acylium CO_Loss Loss of CO (-28 Da) Acylium->CO_Loss Decarbonylation Indazolium Indazolium Ion (m/z 117 + X) CO_Loss->Indazolium Formation of Indazolium HCN_Loss Ring Opening & HCN Loss (-27 Da) Indazolium->HCN_Loss Ring fragmentation PhenylCation Substituted Phenyl Cation (m/z 90 + X) HCN_Loss->PhenylCation Final aromatic residue

Figure 1: Step-wise fragmentation pathway of a 3-substituted halogenated indazole in ESI-MS/MS. The "Acylium" and "Indazolium" ions are critical diagnostic markers.

Experimental Protocol: Isomer Differentiation Workflow

Objective: Distinguish between regioisomers (e.g., 5-fluoro vs. 6-fluoro indazoles) which often co-elute and have identical precursor masses.

Methodology:

  • Sample Preparation: Dilute sample to 1 µg/mL in 50:50 Methanol:Water (0.1% Formic Acid).

  • Instrument Setup (LC-MS/MS):

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase: Gradient elution (A: Water + 0.1% FA; B: Acetonitrile + 0.1% FA).

    • Ionization: ESI Positive Mode.[5]

  • Data Acquisition:

    • Perform Product Ion Scan (MS2) of the

      
       precursor.
      
    • Apply stepped Collision Energies (e.g., 20, 35, 50 eV) to generate a full range of fragments.

  • Data Analysis (The "Ratio Rule"):

    • Identify the Diagnostic Ions (e.g., m/z 145 acylium, m/z 117 indazolium).

    • Calculate the intensity ratio:

      
      .
      
    • Validation: Compare

      
       against certified reference standards.
      
    • Insight: Isomers with halogens closer to the cleavage site (e.g., C4 position) often exhibit steric hindrance that alters the rate of CO loss, significantly changing the

      
       value compared to C5 or C6 isomers.
      

References

  • Differentiation of regioisomeric fluoroamphetamine analogs by gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry. Source: ResearchGate URL:[6][Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Source: ResearchGate URL:[6][Link]

  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Source: Semantic Scholar URL:[Link]

  • Retro Diels-Alder Reactions. Source: ResearchGate URL:[6][Link]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. Source: Arome Science URL:[Link]

Sources

A Comparative Guide to the Reactivity of 7-Bromo vs. 5-Bromo Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indazole Scaffold and the Significance of Positional Reactivity

Indazole, a bioisostere of indole, is a privileged heterocyclic scaffold prominently featured in a multitude of biologically active compounds and marketed drugs.[1] Its structure, a fusion of benzene and pyrazole rings, results in a stable 10 π-electron aromatic system with unique electronic properties conferred by the two nitrogen atoms.[1][2] The indazole ring exists in tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant form in most chemical and biological contexts.[1][2][3]

The functionalization of the indazole core is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's pharmacological profile. Brominated indazoles, in particular, serve as versatile synthetic intermediates, primarily for metal-catalyzed cross-coupling reactions. However, the position of the bromine atom on the benzenoid ring profoundly impacts the substrate's reactivity. This guide provides an in-depth comparison of the reactivity of 7-bromoindazole versus 5-bromoindazole derivatives, supported by experimental data, to inform strategic synthetic planning.

The Underlying Principles: Electronic and Steric Effects

The reactivity differences between the C-5 and C-7 positions of the indazole ring are governed by a combination of electronic and steric factors.

  • Electronic Effects: The indazole nucleus possesses a pyridine-like nitrogen at N-2 (electron-withdrawing) and a pyrrole-like nitrogen at N-1 (electron-donating). This creates a complex electronic landscape. Generally, the benzene ring of the indazole is less electron-rich than that of indole. In electrophilic substitution reactions, the C-5 position is often more activated than the C-7 position. For instance, the direct bromination of 4-chloro-3-aminoindazole with N-bromosuccinimide (NBS) yields the 5-bromo regioisomer as the major product, indicating its higher susceptibility to electrophilic attack.[4][5] However, the presence of other directing groups on the ring can override this intrinsic preference, and methods for the regioselective bromination at C-7 have been developed.[6][7]

  • Steric Hindrance: The C-7 position is sterically more encumbered than the C-5 position due to its proximity to the fused pyrazole ring and the substituent at the N-1 position. This steric hindrance can influence the approach of bulky reagents and catalysts, potentially slowing down reaction rates or requiring more robust catalytic systems compared to the more accessible C-5 position.

Comparative Analysis of Key Chemical Transformations

The most practical and widely used methods for functionalizing bromoindazoles are palladium-catalyzed cross-coupling reactions. These reactions offer broad functional group tolerance and generally proceed under mild conditions.[8]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds between the bromoindazole and various organoboron reagents.[9] Both 5-bromo and 7-bromoindazoles are competent substrates for this transformation, though optimal conditions can vary.

Causality Behind Experimental Choices: The choice of catalyst, ligand, and base is critical. Catalysts like Pd(dppf)Cl₂ are often effective because the dppf ligand is both electron-rich and has a large bite angle, which facilitates the reductive elimination step of the catalytic cycle.[10][11] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[12]

Comparative Performance in Suzuki-Miyaura Coupling:

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[10][13]
5-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80250[10]
7-Bromo-4-(sulfonamido)-1H-indazole(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂K₂CO₃DMFReflux4865[6]
7-Bromo-4-(carboxamido)-1H-indazole(Thiophen-2-yl)boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001289[6]

Observations:

  • N-alkylation of 5-bromoindazole generally leads to higher yields in Suzuki couplings compared to the free (NH) indazole, likely by improving solubility and preventing side reactions.[10]

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the synthesis of N-aryl indazoles by coupling bromoindazoles with a wide array of primary and secondary amines.[14] This reaction is fundamental in drug discovery for introducing amine functionalities.

Causality Behind Experimental Choices: This reaction typically requires a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., RuPhos, BrettPhos).[15] These ligands promote the oxidative addition of the aryl bromide and facilitate the reductive elimination to form the C-N bond.[14] A strong, non-nucleophilic base like LiHMDS or NaOt-Bu is used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[15]

Comparative Performance in Buchwald-Hartwig Amination:

SubstrateAmine Coupling PartnerCatalyst SystemBaseSolventYield (%)Reference
5-Bromo-1H-indazoleMorpholineRuPhos G3 (P1)LiHMDSTHF86[15]
5-Bromo-1H-indazole4-(4-Chlorophenyl)-4-hydroxypiperidineRuPhos G3 (P1)LiHMDSTHF75[15]
5-Bromo-1H-indazole2-Amino-5-methylpyridineBrettPhos G3 (P3)LiHMDSTHF85[15]
7-Bromo-4-chloro-1H-indazoleVarious Amines(Data not available for direct comparison)----

Observations:

  • 5-Bromoindazoles are excellent substrates for Buchwald-Hartwig amination, coupling efficiently with both aliphatic and aromatic, primary and secondary amines to give high yields.[15]

  • While specific comparative data for the amination of 7-bromoindazole was not found in the initial search, the successful Suzuki couplings at this position suggest it is also a viable substrate for C-N bond formation.[6] Given the potential for increased steric hindrance at C-7, a more robust catalytic system, such as those employing highly active phosphine ligands (e.g., BrettPhos), may be required for challenging amine coupling partners.[15]

Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides to produce substituted alkynes, another important structural motif in medicinal chemistry.[8][16] The reaction is catalyzed by palladium and typically requires a copper(I) co-catalyst.[8]

Causality Behind Experimental Choices: The catalytic cycle involves both palladium and copper. The palladium catalyst undergoes oxidative addition with the bromoindazole. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product.[8]

Reactivity Outlook: Direct comparative studies between 5-bromo and 7-bromoindazoles in Sonogashira couplings are not readily available in the surveyed literature. However, based on the successful application of this reaction to other bromo-heterocycles like bromoindoles, both isomers are expected to be viable substrates.[17]

  • 5-Bromoindazole: As a less sterically hindered substrate, it is expected to react readily under standard Sonogashira conditions.

  • 7-Bromoindazole: The steric environment around the C-7 position might necessitate higher catalyst loadings, more forcing conditions, or the use of more active, copper-free Sonogashira protocols to achieve comparable yields and reaction times.

Experimental Protocols and Workflows

The following sections provide generalized, self-validating protocols for the key cross-coupling reactions discussed. Researchers should optimize these conditions for their specific substrates.

General Experimental Workflow

The logical flow for a typical palladium-catalyzed cross-coupling reaction is outlined below. The key is to maintain an inert atmosphere to prevent the degradation of the catalyst.

G reagents 1. Prepare Reagents - Bromoindazole (1.0 eq) - Coupling Partner (1.2-1.5 eq) - Base (2.0-3.0 eq) setup 2. Reaction Setup - Add solids to oven-dried flask - Evacuate and backfill with N₂/Ar (3x) reagents->setup Inert atmosphere solvent 3. Add Solvent - Add anhydrous, degassed solvent setup->solvent catalyst 4. Add Catalyst - Add Pd catalyst/ligand (pre-mixed or sequential) solvent->catalyst reaction 5. Reaction - Heat to specified temperature - Monitor by TLC/LC-MS catalyst->reaction workup 6. Workup - Cool to RT - Aqueous quench - Extract with organic solvent reaction->workup purify 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column chromatography workup->purify

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established procedures for the coupling of bromoindazoles.[6][10]

  • To an oven-dried reaction vessel, add the bromoindazole (1.0 equiv.), the boronic acid or ester (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is based on efficient methods developed for bromoindazoles.[15]

  • To an oven-dried reaction vessel, add the bromoindazole (1.0 equiv.) and the chosen phosphine ligand (e.g., RuPhos, 0.02 equiv.).

  • Add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 equiv.) or use a pre-formed palladacycle precatalyst (e.g., RuPhos G3, 0.02 equiv.).

  • Seal the vessel, then add the amine (1.2 equiv.) if it is a solid.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed solvent (e.g., THF or toluene). If the amine is a liquid, add it via syringe at this stage.

  • Add the base, for example, a 1 M solution of Lithium bis(trimethylsilyl)amide (LiHMDS) in THF (2.5 equiv.), dropwise at room temperature.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify by flash column chromatography.

Catalytic Cycle Visualizations

Understanding the mechanism of these transformations is key to troubleshooting and optimization.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl PdII_Trans Ar-Pd(II)L₂-R PdII_Aryl->PdII_Trans PdII_Trans->Pd0 OA_text Oxidative Addition TM_text Transmetalation RE_text Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII_Aryl Ar-Pd(II)L-Br Pd0->PdII_Aryl PdII_Amide Ar-Pd(II)L-NR₂ PdII_Aryl->PdII_Amide PdII_Amide->Pd0 OA_text Oxidative Addition Assoc_text Amine Assoc. & Deprotonation RE_text Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

Both 5-bromo and 7-bromoindazole derivatives are valuable and versatile intermediates for the synthesis of complex molecules. The choice between them is dictated by the target structure.

  • 5-Bromoindazoles are generally more reactive in electrophilic substitutions and are less sterically hindered, making them excellent substrates for a wide range of cross-coupling reactions under relatively standard conditions.

  • 7-Bromoindazoles , while potentially more sterically encumbered, are also competent substrates in modern palladium-catalyzed cross-coupling reactions. Their functionalization may require careful optimization of the catalyst system, particularly the choice of a bulky, electron-rich ligand, to overcome any steric barriers and achieve high efficiency.

This guide provides a framework for understanding the reactivity of these two important building blocks. By appreciating the interplay of electronic and steric effects and leveraging the robust catalytic systems available, researchers can confidently and strategically incorporate either 5- or 7-substituted indazoles into their synthetic campaigns.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]

  • Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. ResearchGate. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... ResearchGate. [Link]

  • Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. ACS Publications. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. ACS Publications. [Link]

  • Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. PMC. [Link]

  • REGIOSELECTIVE C−H FUNCTIONALIZATION OF INDAZOLES AND IMIDAZOPYRIDINES. Ural Federal University. [Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran. HAL Open Science. [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publications. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. ResearchGate. [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC. [Link]

  • Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]

  • Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. RSC Publishing. [Link]

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. [Link]

  • (PDF) A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journals. [Link]

  • Metal-Free C-H Functionalization and Aromatization Sequence for the Synthesis of 1-(Indol-3-yl)carbazoles and Total Synthesis of 7-Bromo-1-(6-bromo-1 H-indol-3-yl)-9 H-carbazole. PubMed. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. [Link]

  • Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines.... ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Nucleophilic substitution. Wikipedia. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. [Link]

  • Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. PMC. [Link]

  • 7.1 Nucleophilic Substitution Reactions Overview. KPU Pressbooks. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC. [Link]

Sources

A Senior Application Scientist's Guide to Qualifying Reference Standards for 7-bromo-1-methyl-1H-indazol-3-amine Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides an in-depth technical comparison of methodologies for qualifying reference standards of 7-bromo-1-methyl-1H-indazol-3-amine, a crucial intermediate in pharmaceutical synthesis. We will move beyond procedural lists to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating system for reference standard qualification.

The purity of a reference standard is not merely a percentage; it is a comprehensive profile of the substance, including the identification and quantification of all impurities. As stipulated by the International Council for Harmonisation (ICH) Q3A guidelines, impurities in new drug substances must be carefully controlled and monitored.[1][2][3][4][5] This guide will demonstrate how to establish the purity of a candidate 7-bromo-1-methyl-1H-indazol-3-amine reference standard against a primary standard, ensuring its suitability for use in critical analytical assays.

The Importance of a Multi-Pronged Analytical Approach

No single analytical technique can definitively establish the purity of a reference standard. A comprehensive assessment requires the orthogonal application of multiple analytical methodologies. For 7-bromo-1-methyl-1H-indazol-3-amine, a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provides a thorough characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is the workhorse for purity assessment, offering high resolution and sensitivity for the separation and quantification of the main component and its organic impurities.[6][7] The choice of method parameters is critical for achieving accurate and reliable results.

Experimental Protocol: HPLC-UV Purity Determination

  • System Preparation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Column: A C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm) is a suitable choice for this moderately polar compound.

  • Mobile Phase: A gradient elution is employed to resolve both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape for the basic amine group.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV at 254 nm, a wavelength where the indazole ring system exhibits strong absorbance.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the reference standard candidate and the primary standard in a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

Rationale for Experimental Choices:

  • C18 Column: Provides good retention and separation for a wide range of organic molecules.

  • Gradient Elution: Essential for separating impurities with a wide range of polarities that may be present from the synthesis, such as starting materials or by-products.

  • TFA in Mobile Phase: Improves peak symmetry for the amine-containing analyte by minimizing tailing.

  • DAD Detection: Allows for the examination of peak purity and can help in the preliminary identification of impurities by comparing their UV spectra.

Mass Spectrometry (MS) for Identity Confirmation and Impurity Identification

MS is a powerful tool for confirming the identity of the main peak and for identifying unknown impurities.[8][9]

Experimental Protocol: LC-MS Analysis

  • System: An LC-MS system, such as a Waters ACQUITY UPLC I-Class with a single quadrupole detector.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is ideal for this molecule due to the presence of the basic amine group, which is readily protonated.

  • Mass Range: Scan from m/z 100 to 500 to cover the expected mass of the parent compound and potential impurities.

  • Chromatographic Conditions: The same HPLC method as described above can be used.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

NMR spectroscopy is indispensable for the unambiguous structural confirmation of the reference standard and can also be used for quantitative purposes (qNMR).[10]

Experimental Protocol: ¹H NMR Analysis

  • System: A 400 MHz NMR spectrometer (e.g., Bruker Avance III).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for dissolving 7-bromo-1-methyl-1H-indazol-3-amine and for observing exchangeable protons.

  • Procedure:

    • Accurately weigh approximately 10 mg of the reference standard candidate.

    • Dissolve in ~0.7 mL of DMSO-d₆.

    • Acquire a standard ¹H NMR spectrum.

    • Integrate all signals and compare the chemical shifts and coupling constants to the known structure.

    • Look for small signals that do not correspond to the main compound, which could indicate impurities.

Visualizing the Reference Standard Qualification Workflow

The following diagram illustrates the logical flow of qualifying a new batch of 7-bromo-1-methyl-1H-indazol-3-amine reference standard.

G cluster_0 Candidate Reference Standard Batch cluster_1 Analytical Characterization cluster_2 Comparison to Primary Standard cluster_3 Qualification Decision start Receive New Batch hplc HPLC Purity (≥99.5%) start->hplc lcms LC-MS Identity (Confirm [M+H]⁺) start->lcms nmr ¹H NMR Structure (Confirm Structure) start->nmr impurity_profiling Impurity Profiling (Identify impurities >0.1%) hplc->impurity_profiling lcms->impurity_profiling nmr->impurity_profiling compare_hplc Comparative HPLC impurity_profiling->compare_hplc compare_nmr Comparative NMR impurity_profiling->compare_nmr pass Qualify as Secondary Reference Standard compare_hplc->pass Purity & Profile Match fail Reject Batch compare_hplc->fail Discrepancy compare_nmr->pass Spectra Match compare_nmr->fail Discrepancy

Caption: Workflow for the qualification of a candidate reference standard.

Comparative Data Analysis

To illustrate the qualification process, let's consider a hypothetical scenario where a new batch of 7-bromo-1-methyl-1H-indazol-3-amine ("Candidate Batch") is being qualified against an established primary standard ("Primary Standard").

Table 1: HPLC Purity Comparison

SampleMain Peak Area %Impurity 1 (RT 12.5 min)Impurity 2 (RT 15.8 min)Total Impurities
Primary Standard 99.85%0.08%0.05%0.15%
Candidate Batch 99.72%0.11%0.06%0.28%

Table 2: LC-MS Identity and Impurity Identification

SampleMain Peak [M+H]⁺ (m/z)Impurity 1 [M+H]⁺ (m/z)Impurity 2 [M+H]⁺ (m/z)
Primary Standard 226.0212.0 (tentative: 7-bromo-1H-indazol-3-amine)197.0 (tentative: 7-bromo-1H-indazole)
Candidate Batch 226.0212.0197.0

Table 3: ¹H NMR Structural Confirmation

SampleChemical Shifts and MultiplicitiesConclusion
Primary Standard Consistent with the structure of 7-bromo-1-methyl-1H-indazol-3-amine. No significant impurity signals observed.Structure Confirmed
Candidate Batch All major signals match the Primary Standard. Minor signals consistent with Impurity 1 and Impurity 2 are observed at levels below 0.2%.Structure Confirmed

Analysis of Results:

The HPLC data shows that the Candidate Batch has a slightly lower purity than the Primary Standard, but still meets a typical minimum requirement of >99.5%. The impurity profile is similar, with the same impurities detected in both batches, albeit at slightly higher levels in the Candidate Batch. The LC-MS data confirms the identity of the main component in both batches and provides tentative identifications for the impurities based on their mass-to-charge ratios. The NMR data confirms that the bulk material in the Candidate Batch has the correct chemical structure.

Based on this comprehensive analysis, the Candidate Batch can be qualified as a secondary reference standard. It is crucial to document all this data in a certificate of analysis for the newly qualified standard.[11]

Establishing a Self-Validating System

G HPLC HPLC Purity (Quantitative) LCMS LC-MS Identity (Qualitative) HPLC->LCMS Consistent Impurity Profile NMR NMR Structure (Qualitative & Quantitative) LCMS->NMR Impurity ID informs NMR NMR->HPLC Confirms Structure of Main Peak

Caption: Interconnectivity of analytical techniques for self-validation.

For instance, an impurity detected by HPLC should be observable by LC-MS, and its proposed structure from MS data should be consistent with any anomalous signals in the NMR spectrum. This cross-validation provides a high degree of confidence in the purity assessment.

Conclusion

The qualification of a reference standard for 7-bromo-1-methyl-1H-indazol-3-amine is a rigorous process that underpins the reliability of all subsequent analytical work. By employing a multi-technique approach encompassing HPLC, LC-MS, and NMR, and by adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the quality and accuracy of their data. This guide has provided a framework for establishing a robust and self-validating system for reference standard qualification, empowering drug development professionals to have the utmost confidence in their analytical results.

References

  • ICH Q3A (R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass Laboratories Inc. [Link]

  • WHO: Update of Guideline of Reference Standards. ECA Academy. [Link]

  • International Chemical Reference Substances (ICRS). Health products policy and standards. [Link]

  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for. University of Pretoria. [Link]

  • 7-bromo-1-methyl-1h-indazol-3-amine. PubChemLite. [Link]

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. [Link]

  • Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. [Link]

  • CN107805221A - Method for preparing 1H-indazole derivative.
  • RU2597787C2 - Method for quantitative determination of imidazole derivatives (imidazoline group).
  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. [Link]

  • 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. MDPI. [Link]

  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • 7-bromo-1H-indazol-3-amine. PubChem. [Link]

  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. [Link]

Sources

A Senior Application Scientist's Guide to Validating Biological Assay Results for 7-Bromo-Indazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating biological assay results for 7-bromo-indazole compounds. Moving beyond a simple checklist of protocols, we will delve into the causality behind experimental choices, emphasizing the principles of scientific integrity to ensure the generation of robust and reliable data. For the purpose of this guide, we will focus on a specific, well-characterized derivative, 3-bromo-7-nitroindazole , a potent inhibitor of neuronal nitric oxide synthase (nNOS), to illustrate these principles in practice.

Introduction: The Indazole Scaffold and the Imperative of Assay Validation

Indazole-containing compounds are a prominent class of privileged scaffolds in medicinal chemistry, featured in a multitude of therapeutic agents, including kinase inhibitors for oncology and potent modulators of enzymes involved in inflammatory and neurological disorders. The 7-bromo-indazole core, in particular, offers a versatile synthetic handle for structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency and selectivity.

However, the promise of any novel compound hinges on the accuracy and reliability of its biological characterization. Without rigorous assay validation, promising leads can become costly dead ends due to misleading data. This guide is structured to provide a logical, in-depth approach to validating the activity of 7-bromo-indazole compounds, ensuring that the data you generate is not only accurate but also defensible.

The Target: Neuronal Nitric Oxide Synthase (nNOS)

Our model compound, 3-bromo-7-nitroindazole, is a known inhibitor of neuronal nitric oxide synthase (nNOS). nNOS is one of three isoforms of nitric oxide synthase, which catalyze the production of nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in neurotransmission, vasodilation, and immune responses[1]. While eNOS (endothelial) and iNOS (inducible) are the other two key isoforms, selective inhibition of nNOS is a therapeutic strategy for various neurological disorders[2]. Therefore, validating the inhibitory activity and selectivity of our compound is paramount.

The Nitric Oxide Signaling Pathway

To understand the impact of nNOS inhibition, it is crucial to visualize its role in the broader signaling cascade. The diagram below illustrates the canonical NO/cGMP pathway.

Nitric Oxide Signaling Pathway cluster_endothelial Endothelial Cell cluster_neuronal Neuronal Cell cluster_smooth_muscle Smooth Muscle Cell / Target Neuron GPCR GPCR Activation (e.g., by Acetylcholine) PLC PLC GPCR->PLC activates IP3 IP3 PLC->IP3 produces CaM CaM IP3->CaM activates via Ca²⁺ release eNOS eNOS CaM->eNOS activates NO_e Nitric Oxide (NO) eNOS->NO_e produces L_Arg_e L-Arginine L_Arg_e->eNOS sGC Soluble Guanylate Cyclase (sGC) NO_e->sGC diffuses and activates NMDA NMDA Receptor Activation (e.g., by Glutamate) CaM_n CaM NMDA->CaM_n activates via Ca²⁺ influx nNOS nNOS CaM_n->nNOS activates NO_n Nitric Oxide (NO) nNOS->NO_n produces L_Arg_n L-Arginine L_Arg_n->nNOS NO_n->sGC diffuses and activates Inhibitor 3-bromo-7-nitroindazole Inhibitor->nNOS inhibits cGMP cGMP sGC->cGMP produces GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Physiological Response (e.g., Vasodilation, Neurotransmission) PKG->Relaxation leads to Biochemical Assay Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection (Griess Assay) cluster_analysis 4. Data Analysis A Prepare serial dilutions of 7-bromo-indazole compound and control inhibitors. D Pre-incubate enzyme with inhibitor or vehicle control. A->D B Prepare reaction buffer with co-factors (NADPH, FAD, FMN, Tetrahydrobiopterin, Calmodulin). B->D C Prepare purified nNOS, eNOS, and iNOS enzymes. C->D E Initiate reaction by adding L-Arginine substrate. D->E F Incubate at 37°C for a defined period (e.g., 60 mins). E->F G Add Nitrate Reductase to convert NO₃⁻ to NO₂⁻. F->G H Add Griess Reagents I & II. G->H I Measure absorbance at 540 nm. H->I J Calculate % inhibition relative to vehicle control. I->J K Plot dose-response curve (% inhibition vs. log[inhibitor]). J->K L Determine IC₅₀ values using non-linear regression. K->L

Caption: Workflow for determining the IC₅₀ of 7-bromo-indazole compounds against NOS isoforms.

Detailed Protocol: nNOS Colorimetric (Griess) Assay

This protocol is adapted from commercially available kits and is suitable for determining the inhibitory activity of compounds on purified nNOS. [3][4][5] Materials:

  • Purified recombinant nNOS, eNOS, and iNOS enzymes

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-Arginine (substrate)

  • NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), Calmodulin (co-factors)

  • Nitrate Reductase

  • Griess Reagent I (Sulfanilamide in acid)

  • Griess Reagent II (N-(1-naphthyl)ethylenediamine in acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Procedure:

  • Reagent Preparation: Prepare all buffers, co-factor solutions, and a stock solution of the 7-bromo-indazole compound (typically in DMSO). Create a serial dilution of the compound to cover a wide concentration range (e.g., 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • NOS Assay Buffer

    • Co-factor mix

    • Purified NOS enzyme (nNOS, eNOS, or iNOS)

    • Test compound dilution or vehicle (e.g., DMSO) for control wells.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add L-Arginine to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Nitrate Reduction: Add Nitrate Reductase to each well and incubate for 20 minutes to convert any nitrate (NO₃⁻) produced to nitrite (NO₂⁻).

  • Color Development: Add Griess Reagent I followed by Griess Reagent II to each well. A purple color will develop in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank))

  • Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • IC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. [6]

Comparison with Alternatives

A key aspect of validating your results is to benchmark your compound against known inhibitors. This provides context for its potency and selectivity.

CompoundTargetIC₅₀ (µM)Selectivity ProfileReference(s)
3-bromo-7-nitroindazole nNOS (rat) 0.17 Potent nNOS inhibitor, also inhibits iNOS and eNOS to a lesser extent.[7]
iNOS (rat) 0.29 [7]
eNOS (bovine) 0.86 [7]
7-nitroindazole (7-NI) nNOS (rat)~0.64 - 1.53Considered selective for nNOS in vivo, but less so in vitro.[8]
L-NAME NOS (non-selective)~70 (general NOS)A non-selective, competitive inhibitor of all NOS isoforms.[9]
nNOS (bovine)Ki = 0.015[10]
eNOS (human)Ki = 0.039[10]
iNOS (murine)Ki = 4.4[10]
1400W iNOS (human)Ki < 0.007Highly selective for iNOS over nNOS and eNOS.[11]
nNOS (human)Ki = 2[11]
eNOS (human)Ki = 50[11]

Note: IC₅₀ and Ki values can vary depending on assay conditions (e.g., substrate concentration, enzyme source). It is crucial to run controls in parallel under identical conditions.

Part 2: Cell-Based Assay Validation - Confirming Activity in a Physiological Context

While biochemical assays are essential for determining direct target engagement, they do not account for factors like cell permeability, metabolism, or engagement with the target in its native cellular environment. Therefore, cell-based assays are a critical next step.

Experimental Workflow: Cell-Based NO Production Assay

Cell-Based Assay Workflow cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_no_detection 3. NO Detection cluster_viability 4. Cytotoxicity Assessment (Parallel Plate) cluster_cell_analysis 5. Data Analysis A Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate. B Allow cells to adhere and grow to desired confluency. A->B C Pre-treat cells with serial dilutions of 7-bromo-indazole or controls. B->C G Treat a parallel plate of cells with the same compound concentrations. B->G D Stimulate cells with an nNOS activator (e.g., NMDA or a calcium ionophore). C->D E Collect cell culture supernatant. D->E F Perform Griess assay on the supernatant to measure nitrite. E->F I Calculate % inhibition of NO production and determine cellular EC₅₀. F->I H Perform a cell viability assay (e.g., MTT, Resazurin, or LDH). G->H J Calculate % cell viability and determine cytotoxic concentration (CC₅₀). H->J K Determine Selectivity Index (SI): SI = CC₅₀ / EC₅₀ I->K J->K

Caption: Workflow for validating nNOS inhibition and assessing cytotoxicity in a cellular context.

Detailed Protocol: Cellular Nitrite Measurement (Griess Assay)

This protocol measures the accumulation of nitrite in the cell culture medium as an indicator of intracellular NO production. [12] Procedure:

  • Cell Culture: Seed a neuronal cell line known to express nNOS (e.g., SH-SY5Y or primary neurons) in a 96-well plate and culture overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the 7-bromo-indazole compound or controls. Incubate for a predetermined time (e.g., 1-2 hours).

  • nNOS Stimulation: Add a stimulating agent such as NMDA or a calcium ionophore (e.g., A23187) to induce nNOS activity and NO production.

  • Supernatant Collection: After a suitable incubation period (e.g., 30-60 minutes), carefully collect the cell culture supernatant.

  • Griess Assay: Perform the Griess assay on the collected supernatant as described in the biochemical assay protocol to determine the nitrite concentration.

Self-Validating System: The Importance of Cytotoxicity Counter-Screening

A decrease in NO production could be due to genuine nNOS inhibition or simply because the compound is killing the cells. Therefore, it is essential to run a parallel cytotoxicity assay.

Protocol Example: Resazurin (AlamarBlue) Cell Viability Assay

  • Seed and treat a parallel 96-well plate with the 7-bromo-indazole compound exactly as in the NO production assay.

  • At the end of the treatment period, add the resazurin reagent to each well.

  • Incubate for 1-4 hours at 37°C. Viable, metabolically active cells will reduce the blue resazurin to the fluorescent pink resorufin.

  • Measure fluorescence (e.g., 560 nm excitation / 590 nm emission).

  • Calculate the percentage of cell viability relative to the vehicle control.

Interpreting the Results:

  • A potent cellular EC₅₀ for NO inhibition and a high CC₅₀ in the viability assay indicate specific on-target activity.

  • If the EC₅₀ and CC₅₀ values are similar, the observed reduction in NO is likely due to cytotoxicity, not specific nNOS inhibition.

  • The Selectivity Index (SI = CC₅₀ / EC₅₀) is a critical parameter. A higher SI value indicates a better therapeutic window.

Conclusion: A Framework for Trustworthy Data

Validating the biological activity of 7-bromo-indazole compounds, or any novel chemical entity, is a multi-faceted process that requires more than just running an assay. It demands a logical progression from biochemical characterization to cellular validation, with an unwavering focus on scientific integrity. By determining in vitro potency (IC₅₀), assessing isoform selectivity against relevant off-targets, confirming activity in a cellular context (EC₅₀), and critically, ruling out confounding factors like cytotoxicity, researchers can build a robust and reliable data package. This self-validating approach, grounded in sound experimental design and benchmarked against known standards, is the cornerstone of successful drug discovery and development.

References

  • Nitric oxide increases Wnt-induced secreted protein-1 (WISP-1/CCN4) expression and function in colitis. ResearchGate. Available at: [Link]

  • On the selectivity of neuronal NOS inhibitors. PMC. Available at: [Link]

  • Simplified diagram showing the pathways of nitric oxide (NO) synthesis... ResearchGate. Available at: [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Available at: [Link]

  • nNOS Rat Nitric Oxide Synthase Enzymatic LeadHunter Assay. Eurofins Discovery. Available at: [Link]

  • Nitric Oxide Griess Assay. Bio-protocol. Available at: [Link]

  • Nitric oxide signalling in the brain and its control of bodily functions. PMC. Available at: [Link]

  • Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI Bookshelf. Available at: [Link]

  • EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems. Available at: [Link]

  • Nitric Oxide Assay (NO). ScienCell. Available at: [Link]

  • ELISA Kit for Nitric Oxide Synthase 1, Neuronal (NOS1). Cloud-Clone Corp. Available at: [Link]

  • ARG82185 Nitric Oxide Sythase Inhibitor Screening Kit. Arigo biolaboratories. Available at: [Link]

  • Nitric oxide signaling. CUSABIO. Available at: [Link]

  • Time course of inhibition of brain nitric oxide synthase by 7-nitro indazole. PubMed. Available at: [Link]

  • Inhibition of nitric oxide synthase by 1-(2-trifluoromethylphenyl) imidazole (TRIM) in vitro: antinociceptive and cardiovascular effects. PubMed. Available at: [Link]

  • Video: Nitric Oxide Signaling Pathway. JoVE. Available at: [Link]

  • Direct measurement of nitric oxide generation from nitric oxide synthase. PNAS. Available at: [Link]

  • Nitric Oxide (NO) Synthase Inhibitors: Potential Candidatesfor the Treatment of Anxiety Disorders? Semantic Scholar. Available at: [Link]

  • Basics of Enzymatic Assays for HTS. NCBI Bookshelf. Available at: [Link]

  • The Discovery of Potentially Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: A Combination of Pharmacophore Modelling, CoMFA, Virtual Screening and Molecular Docking Studies. MDPI. Available at: [Link]

Sources

distinguishing 1-methyl and 2-methyl indazole isomers via spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic and physicochemical differentiation of 1-methyl-1H-indazole and 2-methyl-2H-indazole . These isomers, while structurally similar, exhibit distinct electronic properties due to the aromatic versus quinoid nature of their respective bonding systems.

Part 1: Executive Summary & Quick Comparison

The distinction between these isomers relies on the "Quinoid vs. Benzenoid" rule. 1-Methylindazole retains the full aromaticity of the benzene ring (Benzenoid), whereas 2-methylindazole disrupts this aromaticity, forcing a quinoid-like electron distribution. This fundamental difference dictates their spectroscopic signatures.

Feature1-Methyl-1H-indazole (Thermodynamic Isomer)2-Methyl-2H-indazole (Kinetic/Quinoid Isomer)
Structure Type Benzenoid (Aromatic stability)Quinoid (Higher energy, localized

bonds)

H NMR (

-Me)

4.00 – 4.05 ppm
(Shielded)

4.15 – 4.25 ppm
(Deshielded)
NOE Correlation

-Me

H-7
(Peri-interaction)

-Me

H-3
(Vicinal interaction)
UV-Vis (

)
~250, 295 nm (Resembles parent indazole)~275, 310 nm (Bathochromic shift)
TLC (

)
Higher (Less polar, elutes first)Lower (More polar, elutes second)
Dipole Moment ~1.50 D (Lower polarity)~3.40 D (Higher polarity)
Melting Point ~60 °C (Solid)~56 °C (Often oil/low-melting solid)

Part 2: Mechanistic Basis (Electronic Structure)

The differentiation is rooted in the resonance contributions of the two tautomeric forms fixed by methylation.

  • 1-Methylindazole: The

    
    -1 methylation preserves the 
    
    
    
    -electron sextet of the benzene ring. The lone pair on
    
    
    -1 contributes to the pyrazole aromaticity, making the system electronically stable and "naphthalene-like."
  • 2-Methylindazole: Methylation at

    
    -2 forces the benzene ring to adopt a quinoid  character to maintain conjugation. This results in a larger dipole moment and a significant bathochromic shift in UV absorption due to the smaller HOMO-LUMO gap.
    

Indazole_Isomers cluster_0 1-Methyl-1H-indazole (Benzenoid) cluster_1 2-Methyl-2H-indazole (Quinoid) I1 Structure: Benzene ring intact N-Me at Pos 1 P1 Properties: Lower Dipole (1.5 D) UV $ ambda_{max}$ < 300 nm I1->P1 I2 Structure: Quinoid benzene ring N-Me at Pos 2 P2 Properties: Higher Dipole (3.4 D) UV $ ambda_{max}$ > 300 nm I2->P2 Mechan Electronic Origin Mechan->I1 Aromatic Stability Mechan->I2 Quinoid Destabilization

Figure 1: Structural and electronic divergence of indazole isomers.

Part 3: Spectroscopic Identification Protocols

Nuclear Magnetic Resonance (NMR) - The Gold Standard

NMR provides the most definitive structural proof. Solvents like CDCl


  or DMSO-

are recommended.

A.


H NMR Chemical Shifts 
  • Methyl Group: The

    
    -methyl singlet of the 2-isomer typically appears 0.1–0.2 ppm downfield  relative to the 1-isomer.
    
    • 1-Me:

      
       ~4.05 ppm (CDCl
      
      
      
      )
    • 2-Me:

      
       ~4.19 ppm (CDCl
      
      
      
      )
  • Ring Protons:

    • H-3: In 2-methylindazole, H-3 is flanked by the

      
      -methyl group and the 
      
      
      
      -1 lone pair, often shifting it relative to the 1-isomer.
    • H-7: In 1-methylindazole, the

      
      -methyl group is spatially close to H-7 (peri-position), causing specific deshielding or NOE effects.
      

B. NOESY / ROESY (Crucial for Assignment) This is the self-validating step. You must observe the through-space interactions:

  • 1-Methylindazole: Strong NOE correlation between

    
    -Me  and H-7  (the benzene ring proton closest to N-1).
    
  • 2-Methylindazole: Strong NOE correlation between

    
    -Me  and H-3  (the pyrazole ring proton). No NOE to H-7. 
    
UV-Vis Spectroscopy

Useful for quick purity checks or monitoring reactions (e.g., HPLC-DAD).

  • Protocol: Dissolve ~1 mg in acetonitrile (ACN).

  • Observation:

    • 1-Me: Shows two main bands,

      
       ~250 nm and ~295 nm.[1] The spectrum cuts off sharply after 300 nm.
      
    • 2-Me: Shows a broad, red-shifted band extending past 310 nm (

      
       ~310 nm). If your sample absorbs significantly at 320 nm, it contains the 2-isomer.
      

Part 4: Separation & Purification Strategy

Since methylation of indazole typically yields a mixture (often ~1:1 or favoring N-1 depending on conditions), separation is required.

Chromatographic Elution Order (Silica Gel):

  • First Eluting Fraction: 1-Methylindazole

    • Reason: Lower dipole moment (~1.5 D), less interaction with polar silica stationary phase.

    • Mobile Phase: 10-20% Ethyl Acetate in Hexanes.

  • Second Eluting Fraction: 2-Methylindazole [2][3]

    • Reason: Higher dipole moment (~3.4 D), stronger retention on silica.

    • Mobile Phase: Requires higher polarity (e.g., 30-50% EtOAc/Hexanes) to elute.

Experimental Workflow Diagram:

Workflow Start Crude Methylation Mixture (1-Me + 2-Me) TLC TLC Analysis (Silica, 30% EtOAc/Hex) Start->TLC Decision Observe Spots TLC->Decision Spot1 Top Spot (High Rf) Less Polar Decision->Spot1 Fraction A Spot2 Bottom Spot (Low Rf) More Polar Decision->Spot2 Fraction B ID1 ID: 1-Methylindazole Confirm: NOE N-Me <-> H-7 Spot1->ID1 ID2 ID: 2-Methylindazole Confirm: NOE N-Me <-> H-3 Spot2->ID2

Figure 2: Purification and identification workflow.

References

  • Phototransposition and UV Spectra

    • Title: Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity.
    • Source:J. Org.[4] Chem. (via NIH/PubMed)

    • URL:[Link]

  • Indazole Tautomerism & Acidity/Basicity

    • Title: Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State.[5]

    • Source:J. Phys. Chem.
    • URL:[Link]

  • Synthesis and Regioselectivity

    • Title: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles.
    • Source:ChemInform (ResearchG
    • URL:[Link]

  • Physical Properties (Melting Points): Title: 1-Methylindazole Product Page (ChemicalBook). Source: ChemicalBook
  • General Heterocyclic Chemistry (Indazoles)

    • Title: The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applic
    • Source:Thieme Connect
    • URL:[Link]

Sources

A Senior Application Scientist's Guide to Elemental Analysis and Purity Confirmation of Synthesized Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of a novel indazole derivative is a significant step. However, the true measure of success lies not just in the synthesis itself, but in the rigorous confirmation of its elemental composition and the unambiguous determination of its purity. This guide provides an in-depth, objective comparison of the critical analytical techniques employed for this purpose, grounded in scientific principles and supported by experimental data and protocols. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a robust and self-validating approach to the characterization of synthesized indazoles.

Indazoles, bicyclic aromatic nitrogen heterocycles, are privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1][2][3] The regiochemistry of substitution on the pyrazole ring (N-1 vs. N-2) significantly influences the molecule's biological activity, making unambiguous structural and purity assessment paramount.[1][3][4] This guide will equip you with the knowledge to select and execute the most appropriate analytical methods for your synthesized indazoles.

The Analytical Triad: Orthogonal Methods for Unquestionable Purity

A single analytical technique is rarely sufficient to definitively establish the purity of a newly synthesized compound. A robust approach relies on the use of orthogonal methods—techniques that measure different chemical or physical properties of the analyte. For indazoles, the analytical triad of Elemental Analysis (CHN) , Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy , and High-Performance Liquid Chromatography (HPLC) provides a comprehensive and reliable assessment of identity and purity. Mass spectrometry (MS) serves as a powerful complementary technique for structural confirmation.

Comparative Analysis of Key Techniques
FeatureElemental Analysis (CHN)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Combustion of the sample to convert C, H, and N into CO₂, H₂O, and N₂ gases, which are then quantified.[5][6]The integral of an NMR peak is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[7][8][9]Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase.[10][11]Ionization of the molecule and separation of ions based on their mass-to-charge ratio.[12]
Information Provided Elemental composition (%C, %H, %N).Absolute purity, structural information, and quantification of impurities without the need for impurity reference standards.[9]Relative purity (area percent), detection of non-chromophoric and closely related impurities.[13][14]Molecular weight and fragmentation pattern for structural elucidation.
Advantages Direct measure of elemental composition, fundamental for novel compounds.Primary analytical method, highly accurate and precise, non-destructive, provides structural information.[9]High sensitivity, high throughput, well-established for impurity profiling in the pharmaceutical industry.[10][14]High sensitivity, provides definitive molecular weight information.
Limitations Does not distinguish between isomers, provides no information on the nature of impurities.Lower sensitivity than HPLC for trace impurities, requires a soluble and stable internal standard.[7][8]Requires reference standards for absolute quantification of impurities, may not detect non-UV active impurities.[8]Not inherently quantitative without calibration, ionization efficiency can vary.
Typical Application Confirmation of the empirical formula of a newly synthesized indazole.Definitive purity assessment of the final product and key intermediates.Routine quality control, monitoring reaction progress, and detecting trace impurities.Confirmation of the molecular weight of the target indazole and identification of byproducts.

Experimental Workflows and Protocols

A logical and well-documented workflow is crucial for ensuring the integrity of your analytical results. The following diagram illustrates a typical workflow for the elemental analysis and purity confirmation of a synthesized indazole.

Indazole Analysis Workflow cluster_Synthesis Synthesis & Initial Characterization cluster_Purification Purification cluster_Confirmation Structural & Purity Confirmation Synthesis Indazole Synthesis TLC_MS TLC & LC-MS Analysis (Reaction Monitoring) Synthesis->TLC_MS Monitor Progress Purification Purification (e.g., Recrystallization, Column Chromatography) TLC_MS->Purification Guide Purification NMR ¹H & ¹³C NMR (Structural Elucidation) Purification->NMR HRMS High-Resolution MS (Molecular Formula Confirmation) Purification->HRMS CHN CHN Elemental Analysis (Empirical Formula Confirmation) qNMR Quantitative NMR (qNMR) (Absolute Purity) CHN->qNMR HPLC HPLC Purity (Relative Purity & Impurity Profile) qNMR->HPLC qNMR Purity Determination cluster_Prep Sample Preparation cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Calculation Weigh_Analyte Accurately weigh Indazole Analyte Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_Standard Accurately weigh Internal Standard Weigh_Standard->Dissolve NMR_Acquire Acquire ¹H NMR Spectrum (Long Relaxation Delay) Dissolve->NMR_Acquire Process_Spectrum Phase & Baseline Correction NMR_Acquire->Process_Spectrum Integrate Integrate Analyte & Standard Signals Process_Spectrum->Integrate Calculate Calculate Purity using Formula Integrate->Calculate

Caption: Step-by-step workflow for determining the absolute purity of an indazole using qNMR.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Objective: To determine the relative purity of the synthesized indazole and to identify and quantify any process-related impurities or degradation products. [10][13] Principle: HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). [10]For purity analysis, a stability-indicating method should be developed that can separate the main indazole peak from all potential impurities and degradation products. [13] Methodology:

  • Method Development:

    • Column Selection: A C18 reversed-phase column is a common starting point for indazole analysis.

    • Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

    • Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to assess peak purity.

  • Sample Preparation:

    • Prepare a stock solution of the synthesized indazole in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to a concentration within the linear range of the detector (e.g., 0.1 mg/mL).

  • Analysis:

    • Inject the working solution onto the HPLC system.

    • Run the developed gradient method.

  • Data Analysis:

    • The purity is typically reported as the area percentage of the main indazole peak relative to the total area of all peaks in the chromatogram.

    • The limit of detection (LOD) and limit of quantitation (LOQ) for known impurities should be determined as part of method validation. [13]5. Method Validation: The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose. [15][16][17]This includes assessing specificity, linearity, accuracy, precision, and robustness. [18][19]

Interpreting the Data: A Holistic Approach

The true power of this multi-faceted analytical approach lies in the synthesis of the data from each technique. For instance, a discrepancy between the CHN analysis results and the theoretical values might indicate the presence of an inorganic impurity that is not detected by HPLC or NMR. Similarly, qNMR can provide an absolute purity value that can be used to calibrate the HPLC method for more accurate quantification of impurities.

Common Challenges in Indazole Analysis and Troubleshooting

  • Tautomerism: Indazoles can exist as 1H- and 2H-tautomers, which can sometimes lead to peak broadening or the appearance of multiple signals in NMR spectra. [1][4]Careful selection of the NMR solvent and temperature can sometimes help to resolve these issues.

  • Isomeric Impurities: The synthesis of indazoles can often lead to the formation of regioisomers (N-1 vs. N-2 substituted). [1]HPLC methods must be developed with sufficient resolution to separate these isomers. 1D and 2D NMR techniques are invaluable for the unambiguous assignment of the substitution pattern. [1][20]* Residual Solvents: Residual solvents from the synthesis and purification steps are common impurities. [21]These can often be identified and quantified by ¹H NMR.

  • Starting Materials and Byproducts: Incomplete reactions can result in the presence of starting materials, while side reactions can generate various byproducts. [21]A thorough understanding of the synthetic route is essential for anticipating and identifying potential impurities. [21]

Conclusion

The elemental analysis and purity confirmation of synthesized indazoles is a critical aspect of research and drug development that demands a rigorous and multi-faceted analytical approach. By employing a combination of orthogonal techniques such as CHN analysis, qNMR, and HPLC, researchers can confidently establish the identity, elemental composition, and purity of their compounds. This guide has provided a framework for understanding the principles behind these techniques, detailed protocols for their implementation, and insights into the interpretation of the resulting data. Adherence to these principles will ensure the generation of high-quality, reliable data, which is the bedrock of sound scientific research and the development of safe and effective medicines.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. (2024, February 9). [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. (2025, December 29). [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. (2022, December 19). [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. (2023, July 27). [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. [Link]

  • (PDF) 13 C NMR of indazoles. ResearchGate. (2016, April 7). [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PE Polska. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. (2025, December 10). [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. (2026, February 3). [Link]

  • Validation of analytical methods according to the latest ICH Q2(R2) guidelines. YouTube. (2024, December 12). [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. (2023, November 30). [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. (2025, July 22). [Link]

  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs. (2025, May 22). [Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications. (2022, April 11). [Link]

  • 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in... ResearchGate. [Link]

  • The new ICH Guideline Q2 Validation of Analytical Procedures (Revision 2). ECA Academy. (2024, January 30). [Link]

  • Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. ResearchGate. (2025, October 16). [Link]

  • (PDF) Two step synthesis of indazole derivatives and their anti-cancer evaluation. ResearchGate. (2025, August 6). [Link]

  • Structure and synthesis of indazole. ResearchGate. [Link]

  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Asian Journal of Research in Chemistry. (2025, August 12). [Link]

  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. (2025, August 9). [Link]

  • 1H-Indazole. National Institute of Standards and Technology. [Link]

  • CHN Analysis. Intertek. [Link]

  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • Journal of Chemical Health Risks Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). [Link]

  • Methods of making indazoles.
  • Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. PMC. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2018, October 26). [Link]

  • Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. [Link]

  • Indazole – Knowledge and References. Taylor & Francis. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]

  • Synthesis of indazoles.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 7-bromo-1-methyl-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor and safety. The proper handling and disposal of specialized compounds like 7-bromo-1-methyl-1H-indazol-3-amine are paramount to ensuring a safe laboratory environment, protecting our ecosystem, and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step framework for the responsible disposal of this and similar halogenated heterocyclic amines.

The procedures outlined here are grounded in the foundational principles of chemical safety and waste management regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA).[1] It is critical to recognize that all chemical waste disposal is governed by the Resource Conservation and Recovery Act (RCRA), which mandates "cradle-to-grave" responsibility for hazardous waste.[2][3] This means the generator of the waste is legally responsible for its safe management until its final, environmentally sound disposal.[4]

Disclaimer: This guide provides general procedures based on the chemical class. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for 7-bromo-1-methyl-1H-indazol-3-amine and your institution's Environmental Health & Safety (EH&S) office for site-specific protocols.

Section 1: Compound Profile and Hazard Identification

7-bromo-1-methyl-1H-indazol-3-amine is a halogenated, nitrogen-containing heterocyclic compound. While a specific, comprehensive SDS for this exact molecule is not publicly available, we can infer its primary hazards by examining structurally similar compounds and its chemical class.

  • Structural Analogs: Safety data for related bromo-indazoles and amino-indazoles indicate that this class of compound should be treated as hazardous.[5][6][7]

  • Likely Hazards: Based on these analogs, 7-bromo-1-methyl-1H-indazol-3-amine is likely to be harmful if swallowed (acute oral toxicity), a skin and eye irritant, and may cause respiratory irritation.[7][8] The presence of the bromine atom places it in the category of halogenated organic compounds, which require specific disposal pathways.[9][10]

Therefore, all handling and disposal operations must be conducted with appropriate engineering controls (e.g., a chemical fume hood) and Personal Protective Equipment (PPE).

Section 2: The Hierarchy of Waste Management

Before disposal, it is essential to consider the EPA's waste minimization hierarchy.[11] This framework prioritizes reducing waste at its source. For a research chemical, this involves:

  • Source Reduction: Purchasing and synthesizing only the amount of compound necessary for your experiments.

  • Recycling/Recovery: While less common for specialized research compounds, consider if any unreacted material can be repurposed or recovered.

  • Treatment: Neutralizing or deactivating the chemical waste before disposal (only if a validated and safe procedure is available).

  • Disposal: The final option for waste that cannot be managed by the above methods.

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the safe segregation, containment, and disposal of 7-bromo-1-methyl-1H-indazol-3-amine waste.

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. Brominated compounds can be corrosive and toxic.[12]

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is recommended.To prevent skin contact. Halogenated compounds can degrade certain glove materials over time.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.To protect eyes from splashes of solutions or fine powders.[6]
Lab Coat Standard laboratory coat, buttoned completely. A chemically-resistant apron may be used for larger quantities.To protect clothing and skin from contamination.
Respiratory Protection Use only in a certified chemical fume hood.To prevent inhalation of dust or vapors, which may cause respiratory irritation.[7][12] A respirator may be required for spill cleanup outside of a fume hood.

Proper segregation is the most critical step in laboratory waste management to prevent dangerous chemical reactions.[13]

  • Designate a Waste Stream: 7-bromo-1-methyl-1H-indazol-3-amine waste must be collected as Halogenated Organic Waste .[10]

  • NEVER Mix with Other Waste Types:

    • Do NOT mix with non-halogenated organic waste. This needlessly increases disposal costs, as the entire mixture must be treated as the more hazardous halogenated type.[14]

    • Do NOT mix with strong acids, bases, or oxidizers.[13] Brominated compounds can react violently with such materials.[12]

    • Do NOT dispose of down the drain. This is prohibited by law and can damage plumbing and the environment.[1][11][14]

  • Select the Proper Container:

    • Use a designated, leak-proof hazardous waste container that is chemically compatible with the waste.[1][15] For this compound, a high-density polyethylene (HDPE) or glass container is appropriate.

    • The container must have a secure, screw-top cap.[13] Containers must be kept closed at all times except when actively adding waste.[10][16]

    • Ensure the container is clean and free of any residue from previous contents.

Accurate labeling is a strict regulatory requirement.[2]

  • Attach a Hazardous Waste Label: As soon as you designate a container for waste, affix your institution's official hazardous waste label.

  • Complete the Label:

    • Write the words "Hazardous Waste ".[15][16]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages.[16] For example: "Waste 7-bromo-1-methyl-1H-indazol-3-amine (~5%), Methylene Chloride (95%)".

    • Indicate the accumulation start date (the date the first drop of waste was added).[2]

    • Include the name of the principal investigator and the laboratory location.

Waste is stored temporarily in the lab in a designated Satellite Accumulation Area (SAA) before being collected by EH&S.[13][16]

  • Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[16][17]

  • Secondary Containment: Place the waste container in a larger, chemically-resistant secondary container (like a tub or tray) to contain any potential leaks.[15]

  • Segregation: Store the halogenated waste container away from incompatible materials, particularly flammables, acids, and bases.[11][13]

  • Volume Limits: Do not fill containers beyond 90% capacity to allow for vapor expansion.[15] When the container is full or has been accumulating for the maximum allowed time (typically 6 to 12 months, check your local rules), arrange for pickup.[11][13]

  • Request Pickup: Once your waste container is 90% full, submit a chemical waste pickup request to your institution's EH&S department.[11][16]

  • Professional Disposal: The EH&S department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[18] The most common and safest disposal method for halogenated organic compounds is high-temperature incineration at a specialized facility, which ensures complete destruction of the molecule.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for disposing of 7-bromo-1-methyl-1H-indazol-3-amine.

G cluster_prep Preparation & Identification cluster_contain Segregation & Containment cluster_storage Laboratory Storage (SAA) cluster_final Final Disposition A Identify Waste: 7-bromo-1-methyl-1H-indazol-3-amine B Consult SDS and Institutional SOPs A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Select Compatible Container (HDPE or Glass) C->D E Affix & Complete Hazardous Waste Label D->E F Add Waste to Container in Chemical Fume Hood E->F G Is waste stream Halogenated Organic? F->G H YES: Segregate as Halogenated Waste G->H Contains Br, Cl, F, I I NO: Segregate as Non-Halogenated G->I No Halogens J Close Container Tightly H->J K Place in Secondary Containment J->K L Store Away from Incompatibles K->L M Is Container >90% Full OR Max Time Reached? L->M N Continue Accumulation M->N No O Arrange EH&S Pickup M->O Yes P EH&S Collects Waste O->P Q Transport to Licensed TSDF P->Q R Final Disposal via High-Temp Incineration Q->R

Caption: Workflow for the safe disposal of 7-bromo-1-methyl-1H-indazol-3-amine.

Section 4: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Absorb the spill with a chemical absorbent pad or material like vermiculite or sand.

    • Collect the contaminated absorbent material using non-sparking tools.[20]

    • Place the material into a designated hazardous waste container and label it appropriately.

    • Clean the spill area thoroughly.

  • Large Spills (or any spill outside a fume hood):

    • Alert personnel in the immediate area and evacuate.

    • If the material is flammable, eliminate all ignition sources.

    • Close the laboratory doors to contain the vapors.

    • Contact your institution's EH&S or emergency response team immediately.[16]

By adhering to these procedures, you contribute to a culture of safety and responsibility, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • HazChem Environmental. RCRA: Resource Conservation & Recovery Act.
  • ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps.
  • Fisher Scientific. (2025, September 7). 1H-Indazol-5-amine Safety Data Sheet.
  • NC DEQ. Hazardous Waste Management – Selected RCRA Regulations Fact Sheet.
  • U.S. EPA. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • National Environmental Trainers. RCRA Regulations Explained.
  • Fisher Scientific. (2025, December 25). 3-Bromo-1H-indazole Safety Data Sheet.
  • Fisher Scientific. (2025, December 21). 3-Amino-1H-indazole Safety Data Sheet.
  • Aaronchem. (2024, November 1). 5-Bromo-4-fluoro-1-methyl-1H-indazole Safety Data Sheet.
  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • NOAA. BROMOBENZENE | CAMEO Chemicals.
  • Kappe, C. O. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • El-Naas, M. H., et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
  • University of Oslo. (2024, October 20). Chemical and Hazardous Waste Guide.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.

Sources

×

Retrosynthesis Analysis

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7-bromo-1-methyl-1H-indazol-3-amine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.